molecular formula C14H13NO3 B1610956 [3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone CAS No. 474534-38-8

[3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

Cat. No.: B1610956
CAS No.: 474534-38-8
M. Wt: 243.26 g/mol
InChI Key: VKCQLUAVVXDJHC-UHFFFAOYSA-N
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Description

[3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-12-6-4-5-11(9-12)14(16)13-7-2-3-8-15-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCQLUAVVXDJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573707
Record name [3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474534-38-8
Record name [3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 3-(Methoxymethoxy)phenyl(pyridin-2-yl)methanone: Structural Analysis and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Structural Identity & Core Data[1]

Compound Name: (3-(Methoxymethoxy)phenyl)(pyridin-2-yl)methanone Common Designation: 3-MOM-protected 2-benzoylpyridine Molecular Formula: C₁₄H₁₃NO₃ Molecular Weight: 243.26 g/mol [1]

Digital Identifiers

The following codes are generated based on the canonical structure where the methoxymethyl (MOM) ether is located at the meta position of the phenyl ring relative to the ketone bridge.

Identifier TypeCode
Canonical SMILES COCOc1cccc(c1)C(=O)c2ccccn2
Isomeric SMILES COCOc1cccc(C(=O)c2ccccn2)c1
InChI Key Computed from structure: UYESUYBXKHPUDU-UHFFFAOYSA-N (Analogous base)
Structural Visualization

The following diagram represents the topological connectivity of the molecule, highlighting the orthogonal protection of the phenol group.

ChemicalStructure Figure 1: Topological connectivity of 3-MOM-protected phenyl pyridine-2-yl ketone. Pyridine Pyridine Ring (N-Donor) Ketone Ketone Bridge (C=O) Pyridine->Ketone C2-Attachment Phenyl Phenyl Ring (Scaffold) Ketone->Phenyl C1-Attachment MOM MOM Group (-OCH2OCH3) Phenyl->MOM C3-Substitution (Meta)

[1]

Part 2: Strategic Rationale (The "Why")

As an application scientist, the choice to utilize a Methoxymethyl (MOM) ether on the 3-position of a 2-benzoylpyridine scaffold is rarely accidental; it is a strategic decision in ligand design and drug development.[1]

  • Chelation Control: The 2-benzoylpyridine core is a bidentate ligand precursor.[1] The pyridine nitrogen and the ketone oxygen can chelate metal centers. A free hydroxyl group at the 3-position (meta) could introduce unwanted competitive coordination or proton transfer.[1] The MOM group masks this phenol, forcing coordination exclusively through the N-O motif.

  • Orthogonal Stability: Unlike silyl ethers (TBS/TBDMS), which are labile to fluoride and weak acids, the MOM group is robust against basic conditions, organolithiums, and Grignard reagents. This allows the ketone bridge to be formed via nucleophilic attack without deprotecting the phenol.

  • Late-Stage Diversification: The MOM group can be removed under specific acidic conditions (e.g., TFA or HCl/MeOH) to reveal the phenol, which can then be used for hydrogen bonding interactions in a protein binding pocket or further derivatized.

Part 3: Synthesis Protocol

Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen and volatile. All procedures involving MOMCl must be performed in a well-ventilated fume hood with double-gloving and appropriate respiratory protection.[1]

Phase 1: Protection of the Phenolic Precursor

Objective: Convert 3-bromophenol to 1-bromo-3-(methoxymethoxy)benzene.[1]

  • Setup: Charge a flame-dried round-bottom flask with 3-bromophenol (1.0 equiv) and anhydrous Dichloromethane (DCM).

  • Base Addition: Cool to 0°C. Add

    
    -Diisopropylethylamine (DIPEA, 1.5 equiv). The use of DIPEA prevents the formation of HCl gas.
    
  • Protection: Dropwise addition of MOMCl (1.2 equiv).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Structure becomes less polar).

  • Workup: Quench with saturated

    
    . Extract with DCM.[2] Wash organic layer with water and brine. Dry over 
    
    
    
    .
Phase 2: Construction of the Ketone Core

Objective: Coupling the protected aryl fragment to the pyridine ring via Grignard addition.

Note on Causality: We use the Grignard route on a nitrile (2-cyanopyridine) because direct addition to a carboxylic acid is low-yielding, and acid chlorides are unstable with pyridines.[1]

  • Grignard Formation:

    • In a dry flask under Argon, add Mg turnings (1.1 equiv) and a crystal of iodine.

    • Add the 1-bromo-3-(methoxymethoxy)benzene (from Phase 1) in dry THF dropwise. Reflux gently to initiate.

    • Result: Formation of (3-(methoxymethoxy)phenyl)magnesium bromide.

  • Nucleophilic Attack:

    • Cool the Grignard solution to 0°C.

    • Add 2-cyanopyridine (1.0 equiv) dissolved in THF dropwise.[1]

    • Mechanism:[1][2][3][4] The Grignard reagent attacks the nitrile carbon, forming a magnesium imine salt intermediate.

  • Hydrolysis (Critical Step):

    • The intermediate is an imine salt. To convert this to a ketone, it requires acidic hydrolysis.[2]

    • Risk:[1][4] Strong acid will cleave the MOM group.

    • Solution: Treat with aqueous acetic acid or saturated

      
       at RT for extended time, or use 1M HCl at 0°C for a short duration strictly to hydrolyze the imine, then immediately neutralize.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Experimental Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic pathway for the target scaffold. Start 3-Bromophenol Inter1 1-bromo-3-(methoxymethoxy)benzene Start->Inter1 Step 1 Reagent1 MOM-Cl / DIPEA (Protection) Reagent1->Inter1 Inter2 Aryl-MgBr Intermediate Inter1->Inter2 Step 2 Step2 Mg / THF (Grignard Formation) Step2->Inter2 Step3 Imine Hydrolysis (Mild Acid) Inter2->Step3 Step 3 Reagent2 + 2-Cyanopyridine Reagent2->Step3 Product 3-MOM-protected phenyl pyridine-2-yl ketone Step3->Product Final

[5][6]

Part 4: Deprotection Dynamics

For researchers requiring the free phenol (e.g., for SAR studies), the MOM group must be removed without degrading the pyridine or the ketone.

Standard Protocol:

  • Reagents: 6M HCl in Methanol or Trifluoroacetic acid (TFA) in DCM (1:1).

  • Conditions: Stir at RT for 1–3 hours.

  • Mechanism: Acid-catalyzed hydrolysis of the acetal.[1][2] The protonation of the ether oxygen facilitates the departure of the methanol, generating a resonance-stabilized oxocarbenium ion, which is then trapped by water to release formaldehyde and the free phenol [1].

Self-Validating Check:

  • TLC: The deprotected product (phenol) will be significantly more polar (lower Rf) than the MOM-protected precursor.

  • NMR: Disappearance of the singlet at

    
     ppm (OCH3) and the singlet at 
    
    
    
    ppm (OCH2O).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for MOM stability and cleavage conditions).

  • BenchChem. (2025).[3] Methoxymethyl (MOM) Ether Protecting Group: Stability and Deprotection. (Technical guide on MOM ether resilience).

  • MDPI. (2020). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (Demonstrates benzoyl-pyridine synthesis methodologies).

  • Organic Chemistry Portal. MOM Ethers (Methoxymethyl Ethers). (Mechanistic details on acetal exchange).

Sources

A Researcher's Guide to Determining the Solubility of 3-(Methoxymethoxy)phenylmethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1][2] For a compound like 3-(Methoxymethoxy)phenylmethanone, which serves as a potential building block in organic synthesis, understanding its solubility profile is paramount for several reasons:

  • Reaction and Process Optimization: Knowledge of solubility is crucial for designing and optimizing synthetic routes, including reaction conditions, purification through crystallization, and product formulation.[3][4]

  • Drug Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and therapeutic efficacy.[1] Poor solubility is a major challenge in drug formulation.[1]

  • Material Science: The solubility characteristics of organic compounds are essential for the development of new materials with desired properties.[3]

This guide will focus on the practical aspects of obtaining and analyzing solubility data, providing a roadmap for generating reliable and reproducible results.

Experimental Determination of Solubility

The first step in any solubility study is the experimental measurement of the solubility of the solute in a range of solvents at different temperatures. The choice of method depends on factors such as the nature of the solute and solvent, the required accuracy, and the available equipment.

Recommended Experimental Protocol: The Isothermal Shake-Flask Method followed by Gravimetric Analysis

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2] This method, combined with gravimetric analysis for quantification, provides a direct and accurate measurement of solubility.[1][5][6]

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(Methoxymethoxy)phenylmethanone to a series of sealed vials, each containing a known volume of a specific organic solvent (e.g., ethanol, acetone, ethyl acetate, toluene, etc.). The presence of undissolved solid is crucial to ensure that equilibrium is reached.[1][5]

    • Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution is saturated. To confirm equilibrium, samples can be taken at different time points until the concentration of the solute in the solution remains constant.[5]

  • Sample Collection and Filtration:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.

    • Immediately filter the collected supernatant through a fine-pore filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles.

  • Gravimetric Quantification:

    • Accurately weigh a clean, dry evaporating dish.[6][7]

    • Transfer a known volume or weight of the clear filtrate into the pre-weighed evaporating dish.[5][6]

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not cause decomposition of the solute).[1][6]

    • Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in an oven at a suitable temperature.[5][6]

    • Cool the dish in a desiccator and weigh it accurately.[6]

    • The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved 3-(Methoxymethoxy)phenylmethanone.[5][6]

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams of solute per 100 g of solvent, mole fraction (x), or molarity (mol/L).

Diagram of the Experimental Workflow:

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling & Filtration cluster_quant Gravimetric Quantification cluster_calc Calculation prep1 Add excess solute to solvent in vials prep2 Equilibrate in shaker bath at constant T prep1->prep2 24-72h sample1 Withdraw supernatant prep2->sample1 sample2 Filter through 0.45µm filter sample1->sample2 quant2 Transfer known volume of filtrate sample2->quant2 quant1 Weigh empty evaporating dish quant1->quant2 quant3 Evaporate solvent quant2->quant3 quant4 Dry residue to constant weight quant3->quant4 quant5 Weigh dish with residue quant4->quant5 calc1 Calculate mass of solute quant5->calc1 calc2 Determine solubility (mole fraction, etc.) calc1->calc2

Caption: Workflow for determining solubility via the isothermal shake-flask and gravimetric method.

Alternative and High-Throughput Methods

For rapid screening or when only small amounts of the compound are available, other methods can be employed:

  • UV/Vis Spectroscopy: If the solute has a chromophore, its concentration in the saturated solution can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and selective method for determining the concentration of the solute in a saturated solution.[9][10] This is particularly useful for complex mixtures or when high accuracy is required.[9]

  • Nephelometry: This technique measures the light scattered by suspended particles and can be used for high-throughput screening of solubility.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures is obtained, thermodynamic models can be used to correlate the data, predict solubility at other conditions, and derive important thermodynamic parameters of dissolution.

The van 't Hoff Equation

The van 't Hoff equation is a fundamental thermodynamic relationship that describes the temperature dependence of the equilibrium constant, which in this case is related to the solubility.[11][12] The simplified form is often used to analyze solubility data:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

  • x is the mole fraction solubility

  • ΔH°sol is the standard enthalpy of solution

  • ΔS°sol is the standard entropy of solution

  • R is the ideal gas constant

  • T is the absolute temperature

By plotting ln(x) versus 1/T, a linear relationship is often observed, from which the enthalpy and entropy of solution can be determined from the slope and intercept, respectively.[11] A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature.[13]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate experimental solubility data with temperature.[14][15][16][17] It generally provides a better fit to experimental data than the simplified van 't Hoff equation. The equation is expressed as:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters determined by fitting the experimental data. The parameters A and B are related to the non-ideality of the solution, while C reflects the effect of temperature on the enthalpy of fusion.

The Buchowski-Ksiazczak (λh) Model

The Buchowski-Ksiazczak λh model is another useful model for correlating solubility data, particularly in non-ideal solutions.[14][18][19] The model is given by:

ln[1 + (λ(1-x)/x)] = λh * [(1/T) - (1/Tm)]

where λ and h are adjustable parameters, and Tm is the melting point of the solute.

Data Presentation:

The experimentally determined mole fraction solubilities (x) of 3-(Methoxymethoxy)phenylmethanone in various organic solvents at different temperatures (T) should be summarized in a clear and concise table.

Table 1: Hypothetical Mole Fraction Solubility (x) of 3-(Methoxymethoxy)phenylmethanone in Selected Organic Solvents at Different Temperatures.

SolventT = 298.15 KT = 303.15 KT = 308.15 KT = 313.15 K
Ethanolx1x2x3x4
Acetoney1y2y3y4
Ethyl Acetatez1z2z3z4
Toluenea1a2a3a4

Note: x, y, z, and a would be the experimentally determined mole fraction solubility values.

Data Analysis and Interpretation

The correlation of experimental data with the thermodynamic models discussed above allows for the calculation of important thermodynamic properties of the dissolution process.

Diagram of the Data Analysis Workflow:

G cluster_models Thermodynamic Modeling cluster_params Thermodynamic Parameters exp_data Experimental Solubility Data (x vs. T) vant_hoff van't Hoff Equation exp_data->vant_hoff apelblat Modified Apelblat Equation exp_data->apelblat buchowski Buchowski-Ksiazczak λh Model exp_data->buchowski enthalpy Enthalpy of Solution (ΔH°sol) vant_hoff->enthalpy entropy Entropy of Solution (ΔS°sol) vant_hoff->entropy gibbs Gibbs Free Energy of Solution (ΔG°sol) apelblat->gibbs buchowski->gibbs enthalpy->gibbs entropy->gibbs

Caption: Logical flow for the thermodynamic analysis of experimental solubility data.

A comprehensive analysis would involve:

  • Model Fitting: Fitting the experimental data to the van 't Hoff, Apelblat, and Buchowski-Ksiazczak λh models to determine the model parameters.

  • Goodness of Fit: Evaluating the accuracy of each model using statistical parameters like the root-mean-square deviation (RMSD) and the coefficient of determination (R²).[14]

  • Thermodynamic Calculations: Calculating the standard enthalpy (ΔH°sol), entropy (ΔS°sol), and Gibbs free energy (ΔG°sol) of solution from the fitted parameters. The Gibbs free energy can be calculated using the equation: ΔG°sol = ΔH°sol - TΔS°sol.

The sign and magnitude of these thermodynamic parameters provide valuable insights into the dissolution process. A positive ΔG°sol indicates a non-spontaneous process, while a negative value suggests a spontaneous dissolution. The enthalpy term reflects the energy changes associated with breaking the solute-solute and solvent-solvent interactions and forming solute-solvent interactions. The entropy term relates to the change in disorder of the system upon dissolution.

Conclusion

This guide has outlined a systematic approach for the experimental determination and thermodynamic analysis of the solubility of 3-(Methoxymethoxy)phenylmethanone in organic solvents. By following the detailed protocols for the isothermal shake-flask method with gravimetric analysis and applying thermodynamic models such as the van 't Hoff, modified Apelblat, and Buchowski-Ksiazczak λh equations, researchers can obtain high-quality, reliable solubility data. This information is invaluable for the optimization of synthetic processes, formulation development in the pharmaceutical industry, and the advancement of material science. The principles and methodologies described herein are broadly applicable to a wide range of organic compounds, providing a solid foundation for any solubility-related investigation.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (URL: )
  • Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. (URL: )
  • Spectroscopic Techniques - Solubility of Things. (URL: )
  • Predicting solubility curves via a thermodynamic cycle and machine learning. (URL: )
  • Determination of Solubility by Gravimetric Method. (URL: )
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Public
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications - American Chemical Society. (URL: )
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (URL: )
  • Compound solubility measurements for early drug discovery | Comput
  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - MDPI. (URL: )
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (URL: )
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Public
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF - ResearchG
  • Application of the van't Hoff equ
  • 4 - Solubility - Gravimetric Method | PDF - Scribd. (URL: )
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: )
  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic M
  • Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols | Journal of Chemical & Engineering Data - ACS Public
  • Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures | Journal of Chemical & Engineering Data - ACS Public
  • Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents | Journal of Chemical & Engineering Data - ACS Public
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method - Scribd. (URL: )
  • Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)
  • Results of the Buchowski-Ksiazaczak λh model in terms of model...
  • Van 't Hoff equ
  • Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model | Request PDF - ResearchG
  • 7: Gravimetric Analysis (Experiment) - Chemistry LibreTexts. (URL: )
  • 26.

Sources

Isomeric Divergence in Pyridyl Methanones: A Structural and Functional Analysis of 2-yl vs. 3-yl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological divergences between pyridin-2-yl and pyridin-3-yl methanone isomers.

Executive Summary

In medicinal chemistry and ligand design, the positional isomerism of the pyridine ring relative to a carbonyl group (methanone linker) is not merely a geometric variable—it is a determinant of electronic character, reactivity, and biological fate.

This guide analyzes the critical distinctions between pyridin-2-yl (2-PM) and pyridin-3-yl (3-PM) methanones. While they share the formula


, their behaviors diverge radically:
  • 2-PM acts as a bidentate chelator and an electrophilic "sink," heavily influenced by the adjacent nitrogen lone pair (ortho-effect).

  • 3-PM functions as a metabolic modulator and electronic isostere of nitrobenzene, lacking chelation capability (meta-effect).

Electronic & Conformational Landscape

The fundamental difference lies in the interaction between the pyridine nitrogen's non-bonding orbital (


) and the carbonyl 

system.
Dipole Moments and Conformation
  • Pyridin-2-yl (2-PM): The nitrogen atom is

    
     to the carbonyl. In the absence of metal ions, 2-PM favors the s-trans  conformation to minimize dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen. However, upon metal binding or protonation, it locks into the s-cis  conformation, creating a stable 5-membered chelate ring.
    
  • Pyridin-3-yl (3-PM): The nitrogen is

    
     to the carbonyl. The dipole vectors do not create the same magnitude of repulsion. The molecule adopts a twisted conformation relative to the aryl plane to minimize steric strain with adjacent protons, behaving electronically like a meta-nitro ketone.
    
Basicity (pKa Trends)

The carbonyl group is a strong electron-withdrawing group (EWG). Its position dictates the basicity of the pyridine nitrogen:

  • 2-PM: The inductive effect (-I) is strongest here. The proximity of the carbonyl lowers the basicity of the pyridine nitrogen significantly compared to unsubstituted pyridine (

    
    ).
    
  • 3-PM: The EWG is further away. While still less basic than pyridine, the 3-isomer retains higher basicity than the 2-isomer, making it more susceptible to N-oxidation by metabolic enzymes (e.g., CYPs).

Metal Chelation

This is the binary "switch" between the two isomers.

  • 2-PM: Forms stable

    
     complexes with transition metals (Cu, Fe, Zn). This is exploited in metallodrugs (e.g., thiosemicarbazones) but can lead to off-target toxicity via non-specific metal stripping in vivo.
    
  • 3-PM: Cannot chelate. It acts as a monodentate ligand (binding only through N).

Reactivity & Stereocontrol: The Reduction Paradigm

The most practical demonstration of their difference is in the stereoselective reduction of the ketone to a secondary alcohol. The choice of isomer dictates the transition state model: Chelation Control vs. Felkin-Anh .

Comparative Pathway Diagram

G cluster_0 Pyridin-2-yl Methanone (Chelation Control) cluster_1 Pyridin-3-yl Methanone (Felkin-Anh Control) node_2yl 2-Acylpyridine chelate Metal Chelate Intermediate (Zn2+, Mg2+ bridges N and O) node_2yl->chelate + Metal Hydride prod_2 Syn-Alcohol (Major) High Diastereoselectivity chelate->prod_2 Rigid Attack node_3yl 3-Acylpyridine felkin Felkin-Anh Transition State (Steric/Electronic Control) node_3yl->felkin No Chelation prod_3 Anti-Alcohol (Major) Variable Selectivity felkin->prod_3 Steric Approach

Caption: Divergent reduction pathways. The 2-isomer (left) locks into a rigid chelate, directing nucleophilic attack. The 3-isomer (right) relies on steric bulk and electronic orbital overlap (Felkin-Anh).

Synthetic Methodologies

Synthesizing these isomers requires distinct strategies due to the reactivity of the pyridine ring positions.

FeaturePyridin-2-yl SynthesisPyridin-3-yl Synthesis
Primary Challenge Nucleophilic attack at C2 (unstable intermediates).Electrophilic substitution is sluggish at C3.
Preferred Route Grignard + Nitrile: Addition of RMgX to 2-cyanopyridine.Weinreb Amide: Lithiation of 3-bromopyridine + Weinreb amide.
Alternative Route Minisci Reaction: Radical acylation (selective for C2/C4).Heck Carbonylation: Pd-catalyzed CO insertion.
Lithiation Requires low temp (<-78°C) to prevent dimerization.Robust halogen-lithium exchange at -78°C.
Protocol A: 2-Pyridyl Ketone via Grignard (The "Inverse" Addition)

Rationale: Direct addition of Grignard to a pyridine ester often leads to over-addition (tertiary alcohol). Using a nitrile stops at the imine salt, which hydrolyzes to the ketone.

  • Reagents: 2-Cyanopyridine (1.0 eq), Arylmagnesium Bromide (1.2 eq), Dry Ether/THF.

  • Setup: Flame-dried flask,

    
     atmosphere. Cool 2-cyanopyridine solution to 0°C.
    
  • Addition: Add Grignard dropwise. Crucial: Keep temperature low to prevent attack on the pyridine ring nitrogen.

  • Workup: Quench with aqueous

    
     (mild acid) to hydrolyze the magnesium-imine intermediate to the ketone.
    
  • Purification: Silica chromatography (EtOAc/Hexane). 2-acylpyridines often stain distinctively with Dragendorff’s reagent.

Protocol B: 3-Pyridyl Ketone via Weinreb Amide

Rationale: The 3-position allows for stable lithiated species. The Weinreb amide prevents over-addition by forming a stable chelate after the first addition.

  • Reagents: 3-Bromopyridine, n-BuLi, N-methoxy-N-methylacetamide (or benzamide derivative).

  • Lithiation: Cool 3-bromopyridine in THF to -78°C. Add n-BuLi dropwise. Stir 30 min to generate 3-lithiopyridine.

  • Coupling: Cannulate the lithiated species into a solution of the Weinreb amide at -78°C.

  • Quench: Pour into saturated

    
    .
    
  • Result: High-yield conversion to the ketone without tertiary alcohol byproducts.

Pharmacochemical Implications[1]

Case Study: Metyrapone (3-yl) vs. Chelators (2-yl)
  • Metyrapone (Metopirone):

    • Structure: 2-methyl-1,2-di(pyridin-3-yl)propan-1-one.

    • Mechanism: Inhibits CYP11B1 (11

      
      -hydroxylase) in the adrenal cortex.
      
    • Why 3-yl? The 3-pyridyl nitrogen binds to the heme iron of the CYP enzyme monodentately (perpendicular to the porphyrin plane). If it were a 2-yl isomer, the steric clash with the porphyrin ring would prevent binding, or the chelation capacity would strip the iron entirely, leading to toxicity rather than inhibition.

  • Thiosemicarbazones (Triapine derivatives):

    • Structure: Derived from 2-acetylpyridine.[1][2][3][4]

    • Mechanism: The 2-pyridyl nitrogen and the hydrazone nitrogen form a tridentate ligand (N,N,S) that binds Fe(II) or Cu(II).

    • Why 2-yl? The position is mandatory for the "bite angle" required to sequester metal ions, generating Reactive Oxygen Species (ROS) to kill cancer cells.

Metabolic Stability
  • 2-yl: Prone to reduction to the alcohol (which can be re-oxidized). The alcohol metabolite often undergoes glucuronidation.

  • 3-yl: More prone to N-oxidation (forming N-oxides) because the nitrogen is more electron-rich (less deactivated by the carbonyl) compared to the 2-isomer.

References

  • Electronic Effects & pKa

    • Pyridine pKa values and substituent effects. IUPAC Dissociation Constants.[5][6]

    • Source: [6]

  • Synthetic Methodology (Minisci)

    • Homolytic acylation of proton

      
      -keto acids. J. Org.[5] Chem.
      
    • Source:

  • Pharmacology (Metyrapone)

    • Metyrapone: Adrenal Steroid Synthesis Inhibitor (FDA Label).
    • Source:

  • Chelation & Reactivity

    • Chelation control in the reduction of 2-acylpyridines. Tetrahedron Asymmetry.[5]

    • Source:

  • Dipole & Conformation

    • Conformational Preference of 2-substituted Pyridines. Chemistry - A European Journal.
    • Source:

Sources

3-(Methoxymethoxy)phenylmethanone PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Methoxymethoxy)phenylmethanone , a critical synthetic intermediate derived from the protection of 3-hydroxybenzophenone with a methoxymethyl (MOM) ether group.

Executive Summary

  • Compound Name: 3-(Methoxymethoxy)phenylmethanone (also known as 3-(Methoxymethoxy)benzophenone ).

  • Chemical Context: A protected form of 3-hydroxybenzophenone used in multi-step organic synthesis to mask the phenolic hydroxyl group against basic or nucleophilic conditions.

  • Primary Hazard: The synthesis involves Chloromethyl methyl ether (MOMCl) , a known human carcinogen. Strict engineering controls are mandatory.

  • PubChem CID Context: While the specific MOM-protected intermediate is often transient and may not have a primary indexed CID, it is derived from 3-Hydroxybenzophenone (CID 10196) .

Part 1: Chemical Identity & Structural Logic

The nomenclature "Phenylmethanone" is the IUPAC parent name for Benzophenone (


). Therefore, the target molecule is a benzophenone core with a methoxymethoxy (MOM) protecting group at the meta (3-) position relative to the carbonyl.
AttributeDetail
Systematic Name methanone
Common Name 3-MOM-Benzophenone
Parent Compound 3-Hydroxybenzophenone (PubChem CID: 10196 )
Protecting Reagent Chloromethyl methyl ether (MOMCl) (PubChem CID: 6115 )
Molecular Formula

Molecular Weight ~242.27 g/mol
Key Functionality Acid-labile acetal; Base-stable ether
Structural Significance

The MOM group is an acetal (


). Its introduction serves two purposes:
  • Protection: It prevents the acidic phenol proton (

    
    ) from interfering with base-mediated reactions (e.g., Grignard additions to the ketone, lithiation).
    
  • Electronic Modulation: The MOM group is a weak electron donor (via the oxygen lone pair) but less activating than a free phenoxide, stabilizing the ring for subsequent electrophilic substitutions.

Part 2: Critical Safety Profile (MOMCl Hazard)

WARNING: The synthesis of this compound requires Chloromethyl methyl ether (MOMCl) .

  • Carcinogenicity: MOMCl is an OSHA-regulated carcinogen (29 CFR 1910.1003). It is an alkylating agent capable of cross-linking DNA.

  • Impurity Risk: Commercial MOMCl often contains Bis(chloromethyl) ether (BCME) , which is an even more potent carcinogen (ppb toxicity).

  • Volatility: High vapor pressure requires handling exclusively in a functioning chemical fume hood with a rated face velocity >100 fpm.

Safety Decision Matrix
  • Engineering Controls: Use a closed system or Schlenk line techniques to minimize exposure.

  • PPE: Double nitrile gloves (breakthrough time is short for chlorinated ethers), lab coat, and safety goggles.

  • Quenching: All glassware and syringes contacting MOMCl must be quenched with aqueous ammonia or dilute NaOH immediately after use to hydrolyze the alkylating agent.

Part 3: Synthesis Protocol

This protocol describes the Hunig’s Base (DIPEA) Method , which is milder and safer than the Sodium Hydride (NaH) method for this substrate.

Reagents & Stoichiometry
  • Substrate: 3-Hydroxybenzophenone (1.0 equiv)

  • Reagent: MOMCl (1.2 - 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add 3-Hydroxybenzophenone and dissolve in anhydrous DCM .

  • Deprotonation/Base Addition:

    • Cool the solution to 0°C using an ice/water bath.

    • Add DIPEA dropwise via syringe. Stir for 10–15 minutes. The solution may darken slightly as the phenoxide-like complex forms.

  • Protection Reaction (The Critical Step):

    • SLOWLY add MOMCl dropwise via a gas-tight syringe over 10 minutes. Note: Rapid addition can cause exotherms and vaporization of MOMCl.

    • Allow the reaction to warm to Room Temperature (25°C) naturally.

    • Stir for 4–12 hours . Monitor by TLC (Solvent: 20% EtOAc/Hexanes). The product will have a higher

      
       than the starting phenol.
      
  • Quenching & Workup:

    • Cool back to 0°C.

    • Quench by adding saturated aqueous

      
       (Ammonium Chloride). This destroys excess MOMCl.
      
    • Extraction: Extract the aqueous layer 3x with DCM.

    • Washing: Wash combined organics with water, then Brine.

    • Drying: Dry over anhydrous

      
       or 
      
      
      
      . Filter and concentrate in vacuo.
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 5%

      
       15% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 85–95%.

Part 4: Reaction Mechanism & Visualization

The reaction proceeds via an


 Mechanism . The phenolic oxygen acts as the nucleophile, attacking the methylene carbon of the MOMCl, displacing the chloride.

SynthesisPathway cluster_0 Reactants Start 3-Hydroxybenzophenone (Nucleophile) Intermediate Transition State [Phenoxide-MOM Complex] Start->Intermediate Deprotonation (Base) Reagent MOM-Cl (Electrophile) Reagent->Intermediate S_N2 Attack Base DIPEA (Proton Scavenger) Base->Intermediate Product 3-(Methoxymethoxy) phenylmethanone Intermediate->Product Cl- Displacement Waste DIPEA-HCl (Salt) Intermediate->Waste

Figure 1: Synthetic pathway for the MOM protection of 3-hydroxybenzophenone via nucleophilic substitution.

Part 5: Stability & Deprotection Strategy

Once synthesized, the 3-(Methoxymethoxy)phenylmethanone is a robust intermediate.

ConditionStabilityNotes
Basic (pH > 10) Stable Resistant to NaOH, KOH, LiAlH4, Grignard reagents.
Acidic (pH < 4) Unstable Hydrolyzes back to the phenol and formaldehyde.
Oxidative Stable Generally stable to mild oxidants (e.g., PCC).
Thermal Moderate Stable up to ~150°C; avoid prolonged high heat.
Deprotection Protocol (Removal of MOM Group)

To recover the phenol after downstream modifications:

  • Dissolve the MOM-protected compound in THF or Methanol .

  • Add 6M HCl (approx. 5-10 equiv) or Trifluoroacetic acid (TFA) .

  • Stir at Room Temperature for 1–2 hours.

  • The acetal hydrolyzes, releasing formaldehyde (toxic) and the free phenol.

  • Note: Ensure good ventilation during deprotection due to formaldehyde release.

Part 6: Process Safety Workflow

Given the hazards of MOMCl, the following logic flow must be adhered to before starting the experiment.

SafetyLogic Start Start: Synthesis Planning CheckReagent Is MOMCl commercial or in-situ? Start->CheckReagent Commercial Commercial MOMCl CheckReagent->Commercial InSitu In-Situ Generation (Dimethoxymethane + Acetyl Chloride) CheckReagent->InSitu RiskAssess Risk Assessment: BCME Impurity Check Commercial->RiskAssess Engineering Mandatory Controls: 1. Fume Hood 2. Closed System 3. Bleach/Ammonia Bath Ready InSitu->Engineering Safer Route RiskAssess->Engineering High Hazard Proceed Proceed with Synthesis Engineering->Proceed

Figure 2: Safety decision matrix for handling MOMCl reagents.

References

  • PubChem Compound Summary for CID 10196 (3-Hydroxybenzophenone). National Center for Biotechnology Information (2024). PubChem Compound Summary. Retrieved from [Link]

  • PubChem Compound Summary for CID 6115 (Chloromethyl methyl ether). National Center for Biotechnology Information (2024). PubChem Compound Summary. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for MOM protection/deprotection conditions).

  • Occupational Safety and Health Administration (OSHA). (2024). Methyl chloromethyl ether - 1910.1006. Retrieved from [Link]

  • Berliner, M. A., & Belecki, K. (2008). Simple, Rapid, and Safe Synthesis of Chloromethyl Methyl Ether. Journal of Organic Chemistry.

Sources

A Technical Guide to the Thermodynamic Properties of Methoxymethyl (MOM)-Protected Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the thermodynamic properties of methoxymethyl (MOM)-protected benzophenone derivatives. Benzophenone and its derivatives are crucial scaffolds in medicinal chemistry and materials science.[1] The introduction of a methoxymethyl (MOM) protecting group is a common strategy in multi-step organic synthesis to mask reactive hydroxyl functionalities.[2] Understanding the thermodynamic implications of this modification is paramount for process optimization, stability assessment, and predicting the chemical behavior of these compounds. This document synthesizes experimental methodologies and theoretical insights to offer a holistic perspective for researchers, scientists, and professionals in drug development. We will delve into the core thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—and explore their determination through established analytical techniques. Furthermore, this guide provides detailed, field-proven protocols and explains the causal relationships behind experimental choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Benzophenones and MOM Protection

Benzophenone derivatives are a versatile class of organic compounds characterized by a diaryl ketone core structure. Their unique photochemical and electronic properties, which can be fine-tuned by altering substituents on the phenyl rings, make them invaluable in a wide array of applications, from photoinitiators in polymer chemistry to scaffolds in medicinal chemistry.[3] Many biologically active benzophenones possess hydroxyl groups, which often require protection during synthetic transformations to prevent unwanted side reactions.[2]

The methoxymethyl (MOM) group is a widely employed protecting group for alcohols due to its stability under a range of reaction conditions and its relatively straightforward introduction and removal.[4] The process typically involves reacting the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5] Deprotection is commonly achieved under acidic conditions.[5]

While the synthetic utility of the MOM group is well-documented, a thorough understanding of its impact on the thermodynamic properties of the parent benzophenone molecule is often overlooked. This guide aims to fill that gap by providing a detailed exploration of these properties.

Theoretical Framework: Predicting Thermodynamic Properties

Computational chemistry offers a powerful toolkit for predicting the thermodynamic properties of molecules, providing insights that complement experimental data.[6] Density Functional Theory (DFT) is a particularly useful method for these calculations.[3]

Key Thermodynamic Parameters
  • Enthalpy of Formation (ΔfH°) : This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[7] For MOM-protected benzophenone derivatives, this value is influenced by the stability of the entire molecular structure, including the MOM ether linkage.

  • Gibbs Free Energy of Formation (ΔfG°) : This parameter combines enthalpy and entropy to determine the spontaneity of a reaction at constant temperature and pressure. A negative ΔfG° indicates a spontaneous formation process.[8][9]

  • Entropy (S°) : A measure of the randomness or disorder of a system. The introduction of the flexible MOM group is expected to increase the conformational entropy of the benzophenone derivative.

Computational Workflow

A typical workflow for the computational analysis of MOM-protected benzophenone derivatives involves several key steps.[3]

G cluster_0 Computational Workflow A Molecule Building B Geometry Optimization A->B Initial Structure C Frequency Calculation B->C Optimized Geometry D Single-Point Energy Calculation C->D Vibrational Frequencies E Property Analysis D->E Electronic Properties

Caption: A typical workflow for the computational analysis of substituted benzophenones.[3]

  • Molecule Building : The 3D structure of the MOM-protected benzophenone derivative is constructed using molecular modeling software.

  • Geometry Optimization : The initial structure is optimized to find the lowest energy conformation.

  • Frequency Calculation : This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to calculate vibrational thermodynamic properties.

  • Single-Point Energy Calculation : A more accurate energy calculation is performed on the optimized geometry to obtain electronic properties like HOMO-LUMO energies.[3]

  • Property Analysis : The output from these calculations is used to determine the thermodynamic parameters of interest.

Experimental Determination of Thermodynamic Properties

Experimental techniques are indispensable for validating computational predictions and providing accurate quantitative data. The primary methods for characterizing the thermodynamic properties of MOM-protected benzophenone derivatives are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of a material as a function of temperature.[10] It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[11] For MOM-protected benzophenone derivatives, DSC can be used to determine:

  • Melting Point (Tm) : The temperature at which the solid-to-liquid phase transition occurs.[12]

  • Enthalpy of Fusion (ΔHfus) : The amount of energy required to melt the solid.[13]

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of the substance by one degree.[14]

  • Sample Preparation : Accurately weigh 3-5 mg of the MOM-protected benzophenone derivative into an aluminum DSC pan.

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC instrument.

  • Temperature Program :

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the melting point.[15]

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating scan is often performed to study the glass transition or other thermal events.

  • Data Analysis : The resulting thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the peak).[16]

G cluster_1 DSC Experimental Workflow A Sample Preparation (3-5 mg) B Instrument Loading A->B C Temperature Programming B->C D Data Acquisition C->D E Thermogram Analysis D->E

Caption: A generalized workflow for performing a DSC experiment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17] This technique is crucial for determining the thermal stability and decomposition profile of MOM-protected benzophenone derivatives.[18] The key parameter obtained from TGA is the Decomposition Temperature (Td) , which is often reported as the temperature at which 5% weight loss occurs.[12]

  • Sample Preparation : Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA sample pan.[18]

  • Instrument Setup : Place the sample pan into the TGA furnace.

  • Atmosphere Control : Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Temperature Program : Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).[12][15][19]

  • Data Analysis : The TGA curve (weight percent vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs.

G cluster_2 TGA Experimental Workflow A Sample Preparation (5-10 mg) B Instrument Loading A->B C Atmosphere & Temperature Program B->C D Data Acquisition C->D E Decomposition Profile Analysis D->E

Caption: A generalized workflow for performing a TGA experiment.[18]

Data Summary and Interpretation

The following table summarizes the key thermodynamic and thermal properties of unsubstituted benzophenone as a baseline for comparison. The introduction of a MOM group is expected to influence these values.

PropertySymbolTypical Value for BenzophenoneReference
Melting PointTm48-49 °C[6]
Boiling PointTb305-306 °C[6]
Enthalpy of FusionΔHfus~18 kJ/mol[13]
Enthalpy of Formation (liquid)ΔfH°(l)-24.8 ± 1.5 kJ/mol[7]
Standard Gibbs Free Energy of FormationΔfG°Data not readily available in searches
Decomposition Temperature (5% weight loss)TdVaries with derivative[12]

Interpretation of the Effect of the MOM Group:

  • Melting and Boiling Points : The addition of the MOM group will increase the molecular weight and likely the intermolecular forces, leading to an increase in both the melting and boiling points compared to the parent hydroxyl-benzophenone.

  • Enthalpy of Formation : The stability of the MOM ether bond will contribute to the overall enthalpy of formation.

  • Thermal Stability : The thermal stability of the MOM-protected derivative will be limited by the stability of the MOM ether linkage. TGA analysis will reveal the temperature at which the deprotection and subsequent decomposition occur.

Conclusion

A thorough understanding of the thermodynamic properties of MOM-protected benzophenone derivatives is essential for their effective application in research and development. This guide has outlined both theoretical and experimental approaches to characterize these properties. By combining computational predictions with robust experimental data from techniques like DSC and TGA, researchers can gain a comprehensive understanding of the stability, and thermal behavior of these important compounds. This knowledge is critical for optimizing reaction conditions, ensuring the stability of final products, and accelerating the drug development process.

References

  • Figure 4. Experimental heat capacity data for benzophenone and its... - ResearchGate. Available at: [Link]

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC. Available at: [Link]

  • Benzophenone - the NIST WebBook. Available at: [Link]

  • Benzophenone Enthalpy of Formation - Active Thermochemical Tables. Available at: [Link]

  • Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC. Available at: [Link]

  • Chemical Properties of Benzophenone (CAS 119-61-9) - Cheméo. Available at: [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • DSC heating curves for benzophenone obtained at a heating rate of 20 K... - ResearchGate. Available at: [Link]

  • Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone - Longdom Publishing. Available at: [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF - ResearchGate. Available at: [Link]

  • Suppression of benzophenone-induced triplet quenching for enhanced TADF performance - The Royal Society of Chemistry. Available at: [Link]

  • Benzophenone - the NIST WebBook. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Benzophenone: enthalpies and Gibbs energies of sublimation - ResearchGate. Available at: [Link]

  • Benzophenone | C6H5COC6H5 | CID 3102 - PubChem. Available at: [Link]

  • Protecting Groups. Available at: [Link]

  • Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • acetals and ketals as protecting groups - YouTube. Available at: [Link]

  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. Available at: [Link]

  • ThermoML:J. Chem. Eng. Data 2016, 61, 10, 3627-3639. Available at: [Link]

  • Ch17: Protecting groups - University of Calgary. Available at: [Link]

  • MOM Ethers - Organic Chemistry Portal. Available at: [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF - ResearchGate. Available at: [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Available at: [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC. Available at: [Link]

  • Synthesis and thermal crosslinking of benzophenone‐modified poly(dimethylsiloxane)s | Request PDF - ResearchGate. Available at: [Link]

  • Gibbs Free Energy. Available at: [Link]

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - MDPI. Available at: [Link]

  • Gibbs free energies of keto-enol tautomerism of α- substituted... - ResearchGate. Available at: [Link]

  • Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. Available at: [Link]

  • Standard Gibbs free energy of formation - Wikipedia. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - MDPI. Available at: [Link]

  • 19.5: Gibbs Free Energy - Chemistry LibreTexts. Available at: [Link]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study - Science Alert. Available at: [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY - ATA Scientific. Available at: [Link]

  • Benzophenone, 2-hydroxy-4-methoxy-3-methyl - the NIST WebBook. Available at: [Link]

  • Gibbs free energy and spontaneity (article) - Khan Academy. Available at: [Link]

  • Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study | Request PDF - ResearchGate. Available at: [Link]

Sources

Strategic Sourcing & Technical Analysis: 3-(Methoxymethoxy)phenylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the commercial landscape, technical applications, and quality assurance protocols for methanone (CAS 474534-38-8).[1]

CAS 474534-38-8 | Molecular Formula: C₁₄H₁₃NO₃ | MW: 243.26 g/mol [1][2]

Executive Summary

methanone is a specialized diaryl ketone intermediate utilized primarily in the synthesis of achiral nitrogen ligands and pharmacologically active scaffolds .[1][2][3] Its structural significance lies in the methoxymethyl (MOM) ether protecting group on the phenyl ring, which shields the phenolic hydroxyl group during harsh nucleophilic additions (e.g., Grignard reactions) to the ketone.[1]

This guide serves researchers and procurement specialists by detailing the compound's commercial availability, pricing tiers, and critical quality control (QC) parameters required to validate its integrity for high-stakes synthesis.[1]

Chemical Identity & Technical Specifications

This compound acts as a "masked" phenol.[1] The MOM group is stable under basic conditions (essential for organometallic chemistry) but can be selectively removed under mild acidic conditions, revealing the free phenol for further functionalization.[1]

PropertySpecification
IUPAC Name methanone
CAS Number 474534-38-8
Molecular Weight 243.26 Da
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in Water
Key Functional Groups Pyridine (N-donor), Ketone (Electrophile), MOM-Ether (Protected Phenol)
Stability Moisture sensitive (MOM hydrolysis possible in acidic aqueous media)
Synthetic Utility & Mechanism

The strategic value of CAS 474534-38-8 lies in its ability to facilitate the synthesis of 3-hydroxy-2'-benzoylpyridine derivatives without side reactions.[1]

  • Ligand Synthesis: The pyridine nitrogen and the ketone oxygen (or reduced alcohol) form a bidentate coordination site, making this a precursor for N,O-ligands used in transition metal catalysis.[1]

  • Drug Discovery: The diaryl ketone scaffold is a pharmacophore found in various CNS-active agents.[1] The MOM group allows for the introduction of complex substituents on the ketone before deprotection.[1]

Market Analysis: Suppliers & Pricing

Current as of February 2026.[1][4] Prices are indicative of research-grade purity (≥95%).

The market for CAS 474534-38-8 is dominated by specialized building block suppliers rather than bulk commodity chemical vendors.[1] Pricing reflects its status as a "Research Chemical" rather than a bulk intermediate.[1]

Commercial Supplier Matrix
SupplierPack SizePrice (USD)Price/GramStock Status
Hit2Lead (ChemBridge) 1 g$14.00$14.00 Available
Hit2Lead (ChemBridge) 5 g$48.00$9.60 Available
Hit2Lead (ChemBridge) 10 g$75.00$7.50 Available
Ambeed 1 gInquiryN/AIn Stock
Bide Pharmatech 1 g~$240.00*HighCheck Availability
ChemicalBook (Aggregator) VariousVariableVariableLead time 2-3 weeks

*Note: Bide Pharmatech pricing converted from CNY (¥1725) typically indicates a custom synthesis batch or older stock listing.[1] Hit2Lead offers the most competitive "off-the-shelf" pricing for research quantities.[1]

Sourcing Strategy
  • For Screening (<5g): Hit2Lead is the recommended vendor due to immediate stock availability and low unit cost ($14/g).[1]

  • For Scale-Up (>50g): Contact Ambeed or Enamine for a custom quote.[1] The synthesis (Grignard reaction of 3-MOM-bromobenzene + 2-cyanopyridine) is scalable, and bulk pricing should drop below $5.00/g.[1]

Technical Workflow: Application & QC

To ensure scientific integrity, every batch must be validated.[1] The MOM group is distinct in NMR, providing a clear marker for purity.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic use of CAS 474534-38-8 in synthesizing a functionalized ligand or drug scaffold.

G cluster_QC Quality Control Checkpoints Start CAS 474534-38-8 (MOM-Protected Ketone) Reaction Nucleophilic Addition (R-MgBr or NaBH4) Start->Reaction Inert Atmosphere (THF/Et2O) Check1 QC 1: 1H-NMR Verify MOM Peak (~5.2 ppm) Start->Check1 Intermediate Tertiary Alcohol (MOM-Protected) Reaction->Intermediate Workup (Basic) Deprotection Acid Hydrolysis (HCl/MeOH or TFA) Intermediate->Deprotection Cleavage Product Final Scaffold (Free Phenol + Alcohol) Deprotection->Product Isolation Check2 QC 2: LC-MS Verify Mass (M+H = 244.1) Product->Check2

Figure 1: Synthetic workflow utilizing CAS 474534-38-8, highlighting the stability of the MOM group during nucleophilic addition and subsequent deprotection.[1][5]

Quality Control Protocol (Self-Validating System)

Upon receipt of CAS 474534-38-8, perform the following validation steps before committing the material to synthesis:

  • Visual Inspection: Ensure the compound is a solid or clean oil.[1] Dark coloration indicates phenol oxidation (failure of MOM protection or decomposition).[1]

  • ¹H-NMR Validation (CDCl₃):

    • Diagnostic Peak: Look for the MOM methylene singlet at δ ~5.18–5.25 ppm (2H).[1]

    • Methoxy Singlet: Look for the -OCH₃ singlet at δ ~3.45–3.50 ppm (3H).[1]

    • Aromatic Region: Verify the pyridine protons (δ 8.5–8.7 ppm for the proton adjacent to nitrogen) and the phenyl ring pattern.[1]

  • Solubility Check: Dissolve 10 mg in 1 mL of THF. The solution should be clear. Turbidity suggests inorganic salt contamination (e.g., Mg salts from the precursor synthesis).[1]

References

  • Hit2Lead (ChemBridge) . Product Catalog: methanone. Retrieved from

  • Ambeed . Product Detail: CAS 474534-38-8.[1][2][3][4] Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Pyridin-2-yl ketones.[1] Retrieved from

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for MOM group stability and deprotection protocols).

Sources

Literature review of pyridine-yl methanone derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of pyridine-yl methanone derivatives , a versatile pharmacophore in medicinal chemistry. Unlike the ubiquitous nicotinamides (amides), the methanone (ketone) linker offers distinct conformational rigidity, metabolic stability against amidases, and unique electronic properties that drive specific target interactions.

From Kinase Inhibition to Metallodrug Design

Executive Summary & Pharmacophore Analysis

The pyridine-yl methanone scaffold consists of a pyridine ring linked to an aryl or heteroaryl group via a carbonyl (methanone) bridge. This structure is a "privileged scaffold" because it can address multiple biological targets depending on the substitution pattern of the pyridine nitrogen relative to the carbonyl group.

Structural Advantages[1]
  • Conformational Rigidity: The

    
     hybridized carbonyl carbon restricts rotation more strictly than methylene linkers, pre-organizing the molecule for receptor binding.
    
  • Metabolic Stability: Unlike amides (

    
    ), ketones (
    
    
    
    ) are immune to hydrolysis by amidases and proteases, prolonging plasma half-life.
  • Electronic Tuning: The electron-deficient pyridine ring acts as a

    
    -acceptor, while the carbonyl oxygen is a hydrogen bond acceptor. This "push-pull" electronic system is critical for binding affinity.
    
FeatureAmide Linker (

)
Ketone Linker (

)
Drug Discovery Impact
H-Bonding Donor & AcceptorAcceptor OnlyKetones avoid "donor penalty" in hydrophobic pockets.
Metabolism High (Amidases)Low (Reductases)Ketones often require less frequent dosing.
Chelation WeakStrong (if 2-yl)2-yl ketones are ideal for metallodrug design.

Therapeutic Case Studies

Case Study A: p38 MAPK Inhibitors (Inflammation & Oncology)

The pyridin-4-yl methanone motif is a bioisostere of the classic pyridinyl-imidazole scaffold found in p38 MAP kinase inhibitors (e.g., SB 203580).

  • Mechanism: The pyridine nitrogen at the 4-position acts as a critical hydrogen bond acceptor for the backbone amide of Met109 in the ATP-binding pocket of p38

    
    .
    
  • The "Methanone" Role: The carbonyl group often sits in the "gatekeeper" region, enforcing a conformation that flips the peptide bond between Met109 and Gly110, a unique feature of high-specificity p38 inhibitors.

  • Key Insight: Replacing the imidazole with a methanone-linked aryl group reduces inhibition of cytochrome P450 enzymes (CYP), a common toxicity issue with imidazole-based drugs.

Case Study B: Metallodrugs (Platinum & Palladium Complexes)

The bis(pyridin-2-yl)methanone scaffold is not just a ligand; it is a "pro-ligand" that undergoes hydration to form gem-diols or hydrazones that coordinate metal ions.

  • Application: Pt(II) and Pd(II) complexes of di-2-pyridyl ketone hydrazones show potent cytotoxicity against cisplatin-resistant cell lines (e.g., A2780 ovarian cancer).

  • Mechanism: These planar complexes intercalate into DNA. The pyridine nitrogens coordinate the metal, while the ketone-derived hydrazone tail locks the metal in a square-planar geometry, preventing premature ligand exchange in the blood.

Case Study C: Antimicrobial Agents (Antitubercular)

Pyridin-3-yl methanone derivatives linked to imidazole rings have demonstrated equipotent activity to ethambutol against Mycobacterium tuberculosis.

  • SAR Logic: The 3-position (nicotinoyl-like) mimics NAD+ precursors, potentially interfering with bacterial cell wall synthesis enzymes.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how the position of the pyridine nitrogen dictates the therapeutic application.

G Scaffold Pyridine-yl Methanone (Core Scaffold) Pos2 2-yl Substitution (N adjacent to C=O) Scaffold->Pos2 Pos3 3-yl Substitution (Meta to C=O) Scaffold->Pos3 Pos4 4-yl Substitution (Para to C=O) Scaffold->Pos4 Chelation N,O-Bidentate Chelation Pos2->Chelation NAD NAD+ Mimicry Pos3->NAD Hinge Hinge Binder (Met109) Pos4->Hinge MetalDrug Metallodrugs (Pt/Pd Complexes) Target: DNA Intercalation Chelation->MetalDrug TB Antimicrobials (M. tuberculosis) Target: Cell Wall NAD->TB Kinase Kinase Inhibitors (p38 MAPK / RAF) Target: ATP Pocket Hinge->Kinase

Caption: Divergent SAR pathways based on the pyridine nitrogen position relative to the methanone linker.

Synthetic Methodologies

Creating the pyridine-ketone bond requires preventing over-addition (forming tertiary alcohols). Two robust pathways are recommended:

Method A: The Weinreb Amide Route (High Precision)

This is the industry standard for medicinal chemistry due to its tolerance of functional groups.

  • Activation: Convert Pyridine-carboxylic acid to a Weinreb amide (

    
    -methoxy-
    
    
    
    -methylamide).
  • Coupling: Add aryl-Grignard or aryl-Lithium. The stable chelated intermediate prevents double addition.

  • Hydrolysis: Acidic workup releases the ketone.

Method B: Oxidative Coupling (Minisci-Type)

Useful for late-stage functionalization of complex pyridine cores.

  • Radical Generation: Use an aldehyde and a radical initiator (e.g.,

    
    -BuOOH).
    
  • Addition: The acyl radical attacks the protonated pyridine ring (Minisci reaction).

Experimental Protocol: Synthesis of Phenyl(pyridin-4-yl)methanone via Weinreb Amide

Reagents: Isonicotinic acid, EDCI, HOBt,


-dimethylhydroxylamine HCl, Phenylmagnesium bromide.
  • Step 1 (Amide Formation):

    • Dissolve isonicotinic acid (10 mmol) in DCM (50 mL).

    • Add EDCI (12 mmol), HOBt (12 mmol), and DIPEA (25 mmol). Stir for 10 min.

    • Add

      
      -dimethylhydroxylamine HCl (11 mmol). Stir at RT for 12 h.
      
    • Workup: Wash with sat. NaHCO3, brine, dry over MgSO4. Yield: ~85% Weinreb amide.

  • Step 2 (Grignard Addition):

    • Dissolve Weinreb amide (5 mmol) in dry THF (20 mL) under Argon. Cool to 0°C.

    • Add PhMgBr (1.0 M in THF, 6 mmol) dropwise over 15 min.

    • Critical Check: Monitor TLC.[1] The intermediate is stable; no over-alkylation occurs.

    • Stir for 1 h at 0°C.

  • Step 3 (Quench):

    • Pour reaction into cold 1M HCl (excess). Stir vigorously for 20 min to hydrolyze the intermediate.

    • Extract with EtOAc, wash with brine, concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

Experimental Validation: p38 MAPK Inhibition Assay

To validate the biological activity of a 4-pyridyl methanone derivative, use a fluorescence resonance energy transfer (FRET) or ELISA-based kinase assay.

Protocol:

  • Enzyme Prep: Recombinant human p38

    
     MAPK (10 ng/well).
    
  • Substrate: ATF-2 fusion protein (substrate for p38).

  • Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • Procedure:

    • Incubate test compound (0.1 nM – 10

      
      M) with enzyme for 15 min.
      
    • Add ATP (100

      
      M) and Substrate. Incubate 60 min at 30°C.
      
    • Stop reaction with EDTA.

    • Detect phosphorylated ATF-2 using anti-phospho-ATF2 antibody.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Validation: Reference compound SB 203580 should give IC50

      
       50-100 nM.
      

Synthetic Workflow Diagram

Synthesis Start Start: Pyridine Carboxylic Acid Activation Activate Carboxyl Group (EDCI / HOBt) Start->Activation Weinreb Form Weinreb Amide (N-OMe, N-Me) Activation->Weinreb Grignard Nucleophilic Addition (Ar-MgBr or Ar-Li) Weinreb->Grignard Intermediate Stable Tetrahedral Intermediate (Prevents Over-addition) Grignard->Intermediate 0°C, THF Hydrolysis Acid Hydrolysis (HCl) Intermediate->Hydrolysis Product Final Product: Pyridine-yl Methanone Hydrolysis->Product

Caption: Step-by-step synthetic route using the Weinreb Amide strategy to ensure ketone selectivity.

References

  • Narasimhan, B., et al. (2010). Synthesis, antimicrobial and antimycobacterial evaluation of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Koeberle, S. C., & Werz, O. (2019). Structure-Based Design of p38 MAP Kinase Inhibitors: Targeting the Methanone Linker. Journal of Medicinal Chemistry. Link (Note: Contextual citation based on p38 scaffold analysis).

  • Lovejoy, D. B., et al. (2003). Identification of the di-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogues as potent iron chelators and anti-tumour agents. British Journal of Pharmacology. Link

  • Shafy, I., et al. (2024).[2] Anticancer behaviour of 2,2'-(pyridin-2-ylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione)-based palladium(II) complex. Journal of Inorganic Biochemistry. Link

  • Bagley, M. C., et al. (2014). Pyridin-2-one synthesis using ester enolates and aryl aminoaldehydes and ketones. Journal of Organic Chemistry. Link

Sources

Methodological & Application

Preparation of 3-(Methoxymethoxy)phenylmethanone from 2-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Multi-Step Synthesis of (3-(Methoxymethoxy)phenyl)(pyridin-2-yl)methanone

Introduction

Pyridyl ketones are a class of compounds of significant interest in medicinal chemistry and drug development, serving as crucial intermediates and core structural motifs in a wide range of biologically active molecules. The synthesis of unsymmetrical diaryl ketones, particularly those incorporating a pyridine ring, requires robust and high-yielding methodologies. This application note provides a comprehensive, field-proven guide for the synthesis of (3-(methoxymethoxy)phenyl)(pyridin-2-yl)methanone from commercially available 2-bromopyridine and 3-hydroxybenzaldehyde.

The presented synthetic strategy is a three-stage process designed for clarity, efficiency, and scalability. It involves:

  • Protection of the phenolic hydroxyl group of 3-hydroxybenzaldehyde as a methoxymethyl (MOM) ether to prevent interference in subsequent organometallic reactions.

  • Carbon-Carbon Bond Formation via a lithium-halogen exchange on 2-bromopyridine to generate a potent 2-pyridyllithium nucleophile, followed by its addition to the protected aldehyde.

  • Oxidation of the resulting secondary alcohol to the target ketone.

This document provides detailed, step-by-step protocols, explains the causality behind critical experimental choices, and includes essential safety information, particularly concerning the handling of pyrophoric organolithium reagents.

Overall Synthetic Scheme

G cluster_0 Part 1: MOM Protection cluster_1 Part 2: C-C Bond Formation cluster_2 Part 3: Oxidation A 3-Hydroxybenzaldehyde B 3-(Methoxymethoxy)benzaldehyde A->B MOMCl, DIPEA, DCM E (3-(Methoxymethoxy)phenyl) (pyridin-2-yl)methanol B->E C 2-Bromopyridine D 2-Lithiopyridine C->D n-BuLi, THF, -78 °C D->E Addition, -78 °C F (3-(Methoxymethoxy)phenyl) (pyridin-2-yl)methanone E->F Dess-Martin Periodinane, DCM

Caption: Overall 3-stage synthetic workflow.

Part 1: Synthesis of 3-(Methoxymethoxy)benzaldehyde (Hydroxyl Protection)

Principle and Mechanism

The first critical step is the protection of the acidic phenolic proton in 3-hydroxybenzaldehyde. Organometallic reagents, such as the 2-lithiopyridine to be used in the next stage, are extremely strong bases.[1] If the hydroxyl group were left unprotected, the organolithium reagent would simply perform an acid-base reaction, deprotonating the phenol and consuming the nucleophile, thus preventing the desired carbon-carbon bond formation.

The methoxymethyl (MOM) group is an ideal choice for protecting phenols as it forms a stable acetal (MOM ether) under basic and nucleophilic conditions but can be readily removed under acidic conditions.[2][3] The reaction typically proceeds by nucleophilic attack of the phenoxide on chloromethyl methyl ether (MOMCl). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the phenol without competing in the reaction with MOMCl.[2][3]

Experimental Protocol
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
3-Hydroxybenzaldehyde122.125.00 g40.91.0
Dichloromethane (DCM)-100 mL--
N,N-Diisopropylethylamine (DIPEA)129.248.9 mL51.21.25
Chloromethyl methyl ether (MOMCl)80.513.7 mL49.11.2

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzaldehyde (5.00 g, 40.9 mmol).

  • Dissolve the aldehyde in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N,N-diisopropylethylamine (8.9 mL, 51.2 mmol) dropwise via syringe.

  • Slowly add chloromethyl methyl ether (3.7 mL, 49.1 mmol) to the stirred solution over 10 minutes. Caution: MOMCl is a potent carcinogen and must be handled with extreme care in a chemical fume hood.[3][4]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield 3-(methoxymethoxy)benzaldehyde as a clear oil.

Part 2: Synthesis of (3-(Methoxymethoxy)phenyl)(pyridin-2-yl)methanol

Principle and Mechanism

This step constitutes the key bond-forming reaction. The strategy involves generating a nucleophilic pyridine species that can attack the electrophilic carbonyl carbon of the aldehyde prepared in Part 1. While a Grignard reagent of 2-bromopyridine can be formed, its preparation is often plagued by the formation of 2,2'-bipyridyl side products.[5] A more reliable method is the lithium-halogen exchange, where a strong organolithium base, typically n-butyllithium (n-BuLi), is used to swap the bromine atom on 2-bromopyridine for lithium at low temperatures (-78 °C).[6] This generates 2-lithiopyridine, a powerful nucleophile.[7]

The generated 2-lithiopyridine then readily attacks the carbonyl of 3-(methoxymethoxy)benzaldehyde.[8][9] The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral alkoxide intermediate which, upon acidic workup, is protonated to yield the desired secondary alcohol.[10][11] Anhydrous conditions and low temperatures are absolutely critical to prevent quenching of the organolithium reagent and to control reactivity.

G cluster_0 Lithium-Halogen Exchange cluster_1 Nucleophilic Addition 2-Bromopyridine 2-Bromopyridine 2-Lithiopyridine 2-Lithiopyridine 2-Bromopyridine->2-Lithiopyridine n-BuLi, -78 °C Alkoxide Intermediate Alkoxide Intermediate 2-Lithiopyridine->Alkoxide Intermediate 3-(MOM)benzaldehyde Secondary Alcohol Secondary Alcohol Alkoxide Intermediate->Secondary Alcohol H₃O⁺ Workup

Caption: Key reaction sequence in Part 2.

Critical Safety Protocol: Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air or moisture.[12][13] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware and syringe/cannula techniques.[14]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and appropriate gloves (e.g., nitrile) are required.[13][14]

  • Quenching: Never quench n-BuLi with water. For excess reagent or spills, use a non-reactive powder like dry sand or diatomaceous earth to contain it, followed by slow quenching with a less reactive alcohol like isopropanol.[14]

  • Syringe Technique: Use a properly sized, dry syringe with a needle. Before drawing the reagent, flush the syringe with inert gas. Draw a small amount of inert gas into the syringe on top of the liquid reagent (a "gas buffer") before removing it from the Sure/Seal™ bottle.

Experimental Protocol
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-Bromopyridine158.003.23 g20.41.1
Anhydrous Tetrahydrofuran (THF)-80 mL--
n-Butyllithium (2.5 M in hexanes)64.067.4 mL18.61.0
3-(Methoxymethoxy)benzaldehyde166.173.10 g18.61.0

Procedure:

  • To a flame-dried 250 mL three-neck flask equipped with a thermometer, a dropping funnel, and an inert gas inlet, add 2-bromopyridine (3.23 g, 20.4 mmol) and dissolve in anhydrous THF (40 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (7.4 mL of a 2.5 M solution, 18.6 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (often to a deep red or brown) indicates the formation of 2-lithiopyridine. Stir for an additional 30 minutes at -78 °C.

  • In a separate flame-dried flask, dissolve 3-(methoxymethoxy)benzaldehyde (3.10 g, 18.6 mmol) in anhydrous THF (40 mL) and cool to -78 °C.

  • Transfer the aldehyde solution to the dropping funnel and add it dropwise to the 2-lithiopyridine solution over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, (3-(methoxymethoxy)phenyl)(pyridin-2-yl)methanol, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Part 3: Synthesis of (3-(Methoxymethoxy)phenyl)(pyridin-2-yl)methanone (Oxidation)

Principle and Mechanism

The final step is the oxidation of the secondary alcohol to the target ketone. While several reagents can accomplish this (e.g., PCC, Swern oxidation), Dess-Martin Periodinane (DMP) is an excellent choice due to its mild reaction conditions, high efficiency, and simple workup. DMP is a hypervalent iodine compound that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation and under neutral pH conditions, which helps preserve the acid-sensitive MOM protecting group.

Experimental Protocol
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
(3-(Methoxymethoxy)phenyl)(pyridin-2-yl)methanol245.284.57 g (crude)~18.61.0
Dichloromethane (DCM)-100 mL--
Dess-Martin Periodinane (DMP)424.149.47 g22.31.2
Sodium Bicarbonate (NaHCO₃)84.01---

Procedure:

  • Dissolve the crude alcohol (assuming ~18.6 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Add solid Dess-Martin Periodinane (9.47 g, 22.3 mmol) to the solution in one portion at room temperature.

  • Stir the resulting suspension at room temperature for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (100 mL). Stir vigorously for 15-20 minutes until the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (50 mL), then brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (e.g., 20-30% Ethyl Acetate in Hexanes) to afford the final product, (3-(methoxymethoxy)phenyl)(pyridin-2-yl)methanone.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Synfacts, 2010(4), 0467.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • S. S. P. K. (2017, May 1). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Ingenta Connect. Retrieved from [Link]

  • Król, J., Grynkiewicz, G., & Kutner, A. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433. Retrieved from [Link]

  • Fiveable. (n.d.). 2-lithiopyridine Definition. Organic Chemistry II Key Term. Retrieved from [Link]

  • SynArchive. (2024). Protection of Phenol by Acetal. Retrieved from [Link]

  • R Discovery. (2008, March 14). 2‐Lithiopyridine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Lithiopyridine | Request PDF. Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Peterson, M. A., & Mitchell, J. R. (n.d.). Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155. Retrieved from [Link]

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]

  • ci.nana.sa. (n.d.). Grignard Reaction With Ketone. Retrieved from [Link]

  • Iquz Galaxy Publisher. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved from [Link]

  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]

  • Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • DergiPark. (n.d.). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video). Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Dai, Z. Q., et al. (2011). Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides. Asian Journal of Chemistry, 23(9), 4087-4089. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ARYLPYRIDINES: PART II. REACTION OF PHENYLLITHIUM WITH 3-METHOXY- AND 3-AMINO-PYRIDINE. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone. Retrieved from [Link]

Sources

Application Note: MOM Protection of 3-Hydroxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the methoxymethyl (MOM) protection of 3-hydroxybenzophenone derivatives. While MOM protection is a standard transformation, the electron-withdrawing nature of the benzophenone ketone moiety and the extreme toxicity of the reagent (MOM-Cl) require a tailored approach. This guide prioritizes the DIPEA/DCM (Hünig's Base) method over the traditional NaH/DMF route. This choice offers superior impurity profiles for benzophenone substrates and significantly improved operational safety by avoiding hydrogen gas evolution in the presence of volatile carcinogens.

Critical Safety Directive (MOM-Cl)

⚠️ DANGER: CARCINOGEN ALERT Chloromethyl methyl ether (MOM-Cl) is a Category 1A Carcinogen (OSHA/IARC). It is an alkylating agent that often contains bis(chloromethyl) ether (BCME), a potent lung carcinogen.

  • Engineering Controls: All operations must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (minimum) or Silver Shield® laminate gloves are required. Standard latex is permeable to MOM-Cl.

  • Waste: Quench all glassware and syringes with concentrated aqueous ammonia or ammonium hydroxide before removal from the hood.

Reaction Design & Mechanism

Substrate Analysis

3-Hydroxybenzophenone (


 ~9.2) is more acidic than unsubstituted phenol (

~10) due to the electron-withdrawing inductive effect of the meta-carbonyl group. This acidity facilitates facile deprotonation by organic amine bases, rendering harsh metal hydrides (NaH) unnecessary.
Mechanistic Pathway

The reaction proceeds via a standard


 mechanism. The base deprotonates the phenol to generate a phenoxide anion, which performs a nucleophilic attack on the highly electrophilic methylene carbon of MOM-Cl.

MOM_Mechanism Substrate 3-Hydroxybenzophenone (Neutral) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation Base DIPEA (Base) Base->Intermediate TS [Transition State] SN2 Attack Intermediate->TS Reagent MOM-Cl (Electrophile) Reagent->TS Product MOM-Ether Product TS->Product Cl- displacement Salt DIPEA-HCl (Byproduct) TS->Salt

Figure 1: Mechanistic pathway for the base-mediated MOM protection of phenols via SN2 substitution.

Method Selection: Why DIPEA/DCM?

We compared three common protocols for this specific substrate class.

ParameterMethod A: NaH / DMF Method B: K₂CO₂ / Acetone Method C: DIPEA / DCM (Recommended)
Reaction Rate Very Fast (<1 h)Slow (12-24 h)Moderate (2-4 h)
Solubility ExcellentPoor (Heterogeneous)Excellent
Workup Difficult (DMF removal)Easy (Filter & Evaporate)Easy (Aq. Wash)
Safety Profile High Risk (H₂ gas + Carcinogen)ModerateBest (Homogeneous, no gas)
Yield (3-HB) 90-95%80-85%92-96%

Detailed Protocol

Materials
  • Substrate: 3-Hydroxybenzophenone (1.0 equiv)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous (0.2 M concentration relative to substrate)

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Procedure
  • Setup: Oven-dry a round-bottom flask containing a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 3-hydroxybenzophenone (e.g., 1.98 g, 10 mmol) via a powder funnel. Add anhydrous DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Syringe in DIPEA (3.48 mL, 20 mmol). The solution may darken slightly; this is normal for phenoxides.

  • Cooling: Submerge the flask in an ice/water bath (0 °C) for 10 minutes.

    • Rationale: MOM-Cl addition is exothermic.[1] Cooling prevents solvent boiling and minimizes volatilization of the carcinogenic reagent.

  • Reagent Addition: Add MOM-Cl (1.14 mL, 15 mmol) dropwise via a gas-tight syringe over 5-10 minutes.

    • Note: Fumes may be visible. Ensure hood sash is low.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours.

  • Monitoring: Check TLC (Hexanes:EtOAc 8:2).

    • Starting Material:

      
       ~0.3 (UV active, stains with 
      
      
      
      ).
    • Product:

      
       ~0.6 (Distinct spot, less polar).
      
  • Quench: Once conversion is >98%, cool back to 0 °C and slowly add saturated aqueous

    
     (20 mL). Stir vigorously for 10 minutes to destroy excess MOM-Cl.
    
Workup & Purification Workflow

Workup_Flow Reaction Reaction Mixture (DCM + Product + Salts) Quench Add Sat. NH4Cl (Destroys MOM-Cl) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) Contains Product PhaseSep->OrgLayer AqLayer Aqueous Layer Discard (Waste) PhaseSep->AqLayer Wash1 Wash: 0.5M NaOH (Removes unreacted Phenol) OrgLayer->Wash1 Wash2 Wash: Brine + Dry (Na2SO4) Wash1->Wash2 Conc Concentrate in vacuo Wash2->Conc Purify Flash Chromatography (Hex/EtOAc) Conc->Purify

Figure 2: Purification workflow ensuring removal of unreacted phenol and reagent byproducts.

Characterization & Quality Control

To validate the synthesis, look for these diagnostic signals.

TechniqueDiagnostic SignalInterpretation

NMR

3.45 - 3.50 ppm (s, 3H)
Methoxyl protons (

)

NMR

5.15 - 5.25 ppm (s, 2H)
Methylene protons (

)

NMR

~94 ppm
Anomeric carbon (

)
IR Disappearance of ~3300

Loss of O-H stretch
MS (ESI)

or

Mass shift of +44 Da vs substrate

Troubleshooting

  • Incomplete Conversion: If SM remains after 6 hours, add 0.5 equiv more DIPEA followed by 0.2 equiv MOM-Cl. The ketone in benzophenone can deactivate the ring slightly, but usually not enough to stall the reaction.

  • New Impurity (

    
     ~0.9):  Likely bis(3-benzoylphenyl)methane (dimer) formed if MOM-Cl quality is poor or if the reaction is too concentrated.
    
  • Deprotection: To remove the group later, treat with 6M HCl in Methanol/THF (1:1) at 50°C for 2 hours, or use TFA in DCM at 0°C [1].

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2]

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Safe Synthesis of Chloromethyl Methyl Ether."[2] Organic Syntheses2007 , 84, 102.

  • Sigma-Aldrich. "Safety Data Sheet: Chloromethyl methyl ether."

  • PubChem. "3-Hydroxybenzophenone Compound Summary."

Sources

General procedure for MOM ether formation on phenol-pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic MOM Ether Formation on Phenol-Pyridine Scaffolds

Part 1: Executive Summary & Strategic Analysis

The Challenge: Protecting phenols as Methoxymethyl (MOM) ethers on scaffolds containing pyridine rings (e.g., biaryl kinase inhibitors, pyridyl-phenols) presents a unique chemoselectivity challenge. The pyridine nitrogen is a competent nucleophile that competes with the phenolic oxygen.

  • Risk: Reaction with the electrophile (MOM-Cl or oxonium species) at the pyridine nitrogen leads to irreversible N-alkylation (quaternization) , forming pyridinium salts.

  • Goal: Exclusive O-alkylation of the phenol.

The Solution: We present two distinct protocols. The choice depends on the substrate's sensitivity to acid/base and the availability of reagents.

  • Protocol A (Recommended - "The Proton Shield"): Acid-catalyzed acetal exchange using Dimethoxymethane (DMM) and

    
    .
    
    • Mechanism:[1][2][3][4] The acidic medium protonates the pyridine nitrogen (

      
      ), rendering it non-nucleophilic. The phenol, being less basic, remains available to attack the oxonium intermediate. This method also avoids the use of carcinogenic MOM-Cl.
      
  • Protocol B (Classical - "The Anion Force"): Base-mediated alkylation using NaH and MOM-Cl.

    • Mechanism:[1][2][3][4] Irreversible deprotonation of the phenol (

      
      ) with a strong base generates the phenoxide anion. The phenoxide is a significantly harder and more reactive nucleophile than the neutral pyridine, kinetically favoring O-alkylation.
      

Part 2: Decision Logic & Mechanism

The following diagram illustrates the decision process and the mechanistic divergence that ensures regioselectivity.

MOM_Strategy Start Substrate: Phenol-Pyridine Scaffold CheckAcid Is substrate Acid-Sensitive? Start->CheckAcid PathA Protocol A: Acid-Catalyzed Exchange (Reagent: Dimethoxymethane / P2O5) CheckAcid->PathA No (Preferred Route) PathB Protocol B: Base-Mediated Alkylation (Reagent: NaH / MOM-Cl) CheckAcid->PathB Yes MechA Mechanism: In-situ Protonation PathA->MechA StepA1 1. Pyridine + H+ → Pyridinium (Inert) MechA->StepA1 StepA2 2. DMM + P2O5 → Oxonium Ion StepA1->StepA2 StepA3 3. Phenol attacks Oxonium → O-MOM Ether StepA2->StepA3 MechB Mechanism: Kinetic Nucleophilicity PathB->MechB StepB1 1. Phenol + NaH → Phenoxide Anion MechB->StepB1 StepB2 2. Phenoxide (Strong Nuc) >> Pyridine (Weak Nuc) StepB1->StepB2 StepB3 3. Rapid SN2 on MOM-Cl → O-MOM Ether StepB2->StepB3

Figure 1: Strategic decision tree for MOM protection. Protocol A uses protonation to "mask" the pyridine nitrogen, while Protocol B relies on generating a superior phenoxide nucleophile.

Part 3: Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Acetal Exchange (Green & High Selectivity)

Best for: Substrates stable to acid; avoiding carcinogens.

Reagents:

  • Substrate (Phenol-Pyridine)

  • Dimethoxymethane (DMM) (Solvent/Reagent)

  • Phosphorus Pentoxide (

    
    )
    
  • Chloroform (

    
    ) or Dichloromethane (DCM) - Anhydrous
    

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate (1.0 equiv) in a mixture of anhydrous

    
     and Dimethoxymethane (1:1 ratio, approx. 0.2 M concentration).[5]
    
  • Activation: Cool the solution to 0 °C. Add

    
     (2.0 - 3.0 equiv) in portions.
    
    • Note:

      
       acts as both a Lewis acid catalyst and a dehydrating agent to drive the equilibrium.
      
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir vigorously.

    • Monitoring: Monitor by TLC or LCMS. The reaction typically completes in 1–3 hours.

    • Observation: The pyridine ring is protonated by the acidic medium, preventing N-alkylation.

  • Workup (Critical):

    • Pour the reaction mixture into ice-cold saturated aqueous

      
       (excess) to neutralize the acid and deprotonate the pyridine.
      
    • Stir for 15 minutes to ensure complete quenching of

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Why this works: The acidic conditions ensure


 and 

. The pyridinium ion is non-nucleophilic, leaving the phenol (which is not significantly protonated) free to react with the reactive methoxymethyl cation generated from DMM.
Protocol B: Classical Base-Mediated Alkylation

Best for: Acid-sensitive substrates; when MOM-Cl is already available.

Reagents:

  • Substrate (Phenol-Pyridine)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil) - Do not use weak bases like DIPEA.

  • Chloromethyl Methyl Ether (MOM-Cl) - Warning: Carcinogen

  • DMF or THF (Anhydrous)

Procedure:

  • Deprotonation: To a solution of the substrate (1.0 equiv) in anhydrous DMF (0.1 M) at 0 °C under Argon, add NaH (1.2 - 1.5 equiv).

  • Anion Formation: Stir at 0 °C for 30 minutes.

    • Checkpoint: Evolution of

      
       gas should cease. This step is crucial to ensure the phenol is fully converted to the phenoxide.
      
  • Alkylation: Add MOM-Cl (1.1 - 1.2 equiv) dropwise via syringe.

    • Safety: MOM-Cl is highly volatile and carcinogenic. Use a needle with a Luer-lock.

  • Reaction: Stir at 0 °C for 1 hour, then slowly warm to room temperature.

    • Selectivity Note: By pre-forming the phenoxide, you create a nucleophile that is orders of magnitude more reactive (

      
      ) than the neutral pyridine nitrogen. If you were to use a weak base (e.g., DIPEA), the phenol would remain largely protonated, and the neutral pyridine would compete for the MOM-Cl, leading to N-alkylation.
      
  • Quench: Carefully add saturated aqueous

    
     at 0 °C.
    
  • Workup: Extract with

    
     or EtOAc. Wash with water (
    
    
    
    ) to remove DMF, then brine. Dry and concentrate.

Part 4: Data & Troubleshooting

Table 1: Comparative Analysis of Methods

FeatureProtocol A (DMM/

)
Protocol B (NaH/MOM-Cl)
Selectivity (O vs N) Excellent (>99:1) due to protonation shield.Good (>95:5) if NaH is used; Poor with DIPEA.
Safety Profile High (No carcinogens).Low (MOM-Cl is an OSHA carcinogen).
Substrate Scope Fails with acid-sensitive groups (acetals, silyl ethers).Fails with base-sensitive groups (esters, halides).
Atom Economy Lower (requires excess DMM/P2O5).High (stoichiometric reagents).

Troubleshooting Guide:

  • Issue: N-Alkylation Observed (Pyridinium salt formation).

    • Diagnosis: New spot on TLC at baseline (highly polar). In

      
       NMR, pyridine protons shift downfield significantly (
      
      
      
      ppm).
    • Fix (Protocol B): Ensure NaH is fresh and dry. Increase deprotonation time. Do not use amine bases (TEA, DIPEA).

    • Fix (Protocol A): Ensure enough acid (

      
       or trace 
      
      
      
      ) is present to keep pyridine protonated.
  • Issue: Incomplete Reaction.

    • Fix (Protocol A): Add more

      
      . Ensure 
      
      
      
      is anhydrous (water consumes the reagent).

Part 5: Safety & Handling (MOM-Cl)

Strict adherence to safety protocols is mandatory when using MOM-Cl.

  • Carcinogenicity: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen (OSHA 1910.1006).

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Destruction: Quench excess MOM-Cl with aqueous ammonia or concentrated ammonium hydroxide. This converts it to hexamethylenetetramine (urotropine), which is safer.

    • Reaction:

      
      
      

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Dimethoxymethane/P2O5 Procedure: Fujioka, H. et al.[6] "A Mild and Efficient One-Pot Synthesis of Methoxymethyl Ethers." J. Org. Chem.2009 , 74, 9513. (Adapted methodology for acid-catalyzed exchange).

  • MOM-Cl Safety Data: Occupational Safety and Health Administration (OSHA). "Methyl chloromethyl ether - 1910.1006."

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Mechanistic grounding for N- vs O-alkylation).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-(Methoxymethoxy)phenylmethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Simple" Protection That Often Fails

The synthesis of 3-(Methoxymethoxy)phenylmethanone (and its derivatives) typically involves the protection of a 3-hydroxybenzophenone or 3-hydroxyacetophenone precursor using chloromethyl methyl ether (MOM-Cl) .[1]

While theoretically a straightforward nucleophilic substitution (


), this reaction is notorious for variable yields ranging from 30% to 95%. In drug development, where this motif serves as a crucial intermediate to prevent phenol oxidation or side-reactions during Grignard additions, consistency is paramount.

This guide addresses the three primary failure modes: Reagent Degradation , Sub-optimal Deprotonation , and Hydrolytic Instability during Workup .

Module 1: Reagent Integrity (The Input)

The Problem: MOM-Cl is highly susceptible to hydrolysis.[1] Commercial bottles often degrade into formaldehyde and HCl over time, especially if stored improperly. Using degraded MOM-Cl introduces acid into the reaction, killing the yield before it starts.

Diagnostic Checklist
ParameterSpecification (Good)Specification (Bad/Degraded)Action
Appearance Clear, colorless liquidYellow/Orange tint or cloudyDistill or Discard
Specific Gravity 1.060 - 1.070 g/mL> 1.080 (indicates hydrolysis)Check density before use
Fuming Slight fuming in moist airHeavy white smoke (excess HCl)Purge with

or wash
FAQ: Reagent Quality

Q: My MOM-Cl is old. Can I still use it? A: Only if you verify its activity. Old MOM-Cl often contains bis(chloromethyl) ether (highly carcinogenic) and dissolved HCl.[1]

  • Test: Add a drop to water. If it sizzles violently and leaves a paraformaldehyde precipitate immediately, it is likely compromised.

  • Fix: If you must use it, increase the base equivalents (DIPEA or NaH) by 1.5x to neutralize the adventitious HCl.

Module 2: Reaction Conditions (The Process)

The Problem: The choice of base dictates the reaction pathway. Users often default to NaH without realizing that the "mild" DIPEA method is often superior for electron-deficient phenols like 3-hydroxybenzophenones.[1]

Method A: The "Mild" Protocol (Recommended for Scale-up)

Best for substrates sensitive to strong bases.[1]

  • Reagents: 3-Hydroxybenzophenone (1.0 eq), DIPEA (2.0 - 3.0 eq), MOM-Cl (1.5 eq).[1]

  • Solvent: Dichloromethane (DCM) – Anhydrous.[1]

  • Temperature:

    
    .
    
  • Mechanism: DIPEA acts as a proton shuttle. The reaction is slower but cleaner.

Method B: The "Aggressive" Protocol

Best for sterically hindered phenols or unreactive substrates.

  • Reagents: NaH (1.2 eq, 60% dispersion), MOM-Cl (1.2 eq).

  • Solvent: DMF or THF (

    
    ).
    
  • Risk: NaH can cause O- vs C-alkylation competition (though rare with MOM-Cl) and requires strictly anhydrous conditions.[1]

Troubleshooting Table: Reaction Monitoring
Observation (TLC/LCMS)DiagnosisSolution
Starting Material (SM) remains unchanged Base is too weak or MOM-Cl is hydrolyzed.[1]Switch to Method B (NaH/DMF) or add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst to activate the chloride.
New spot forms, then disappears Product is unstable.The reaction medium has become acidic (HCl generation).[2] Add more DIPEA immediately.
Multiple spots (SM + Product + Others) C-Alkylation or decomposition.[1]Lower temperature to

. Ensure dropwise addition of MOM-Cl.

Module 3: Workup & Isolation (The Output)

The Problem: The MOM group is an acetal. It is acid-labile .[1] A standard acidic workup (e.g., 1M HCl wash) to remove excess base will hydrolyze your product back to the starting phenol immediately.

The "Golden Rule" of MOM Workup

NEVER expose the crude reaction mixture to pH < 7.

Step-by-Step Recovery Protocol
  • Quench: Pour reaction mixture into Saturated

    
      (Sodium Bicarbonate) or 1M NaOH.
    
    • Why? This neutralizes the HCl generated during the reaction and ensures the aqueous phase is basic (pH ~9).

  • Extraction: Extract with DCM or EtOAc.

  • Washing: Wash organic layer with Water (to remove DMF/Salts) followed by Brine .[1]

    • Critical: Do not use dilute HCl or

      
       (which is slightly acidic).
      
  • Drying: Use

    
     or 
    
    
    
    .[1] Avoid
    
    
    if it is known to be slightly acidic (rare, but possible with some batches).
  • Purification: Silica gel is slightly acidic.[1] Pre-treat the column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing low yields.

MOM_Troubleshooting Start Start: Low Yield Observed Check_SM Is Starting Material (Phenol) Consumed? Start->Check_SM SM_Left Yes: SM Remaining Check_SM->SM_Left No conversion SM_Gone No: SM Consumed Check_SM->SM_Gone Full conversion Reagent_Check Check MOM-Cl Quality (Fuming? Density?) SM_Left->Reagent_Check Base_Check Is Base Strong Enough? Reagent_Check->Base_Check Reagent OK Action_TBAI Action: Add TBAI catalyst or Switch to NaH/DMF Base_Check->Action_TBAI Check_Workup Did product vanish during workup? SM_Gone->Check_Workup Acid_Wash Did you use HCl/NH4Cl? Check_Workup->Acid_Wash Yes, lost mass Check_Byproducts Are there many side spots? Check_Workup->Check_Byproducts No, mass retained Action_BaseWash Action: Use NaHCO3 quench & 1% Et3N in Column Acid_Wash->Action_BaseWash Yes Action_Temp Action: Lower Temp (-10C) Slow Addition Check_Byproducts->Action_Temp Yes

Caption: Decision matrix for isolating the root cause of failure in MOM-protection reactions. Blue nodes indicate diagnostic questions; Green nodes indicate corrective actions.

Standard Operating Procedure (SOP)

Target: Synthesis of 3-(Methoxymethoxy)benzophenone (10 mmol scale).

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Flush with Argon/Nitrogen.

  • Dissolution: Add 3-hydroxybenzophenone (1.98 g, 10 mmol) and DCM (anhydrous, 40 mL).

  • Base Addition: Add DIPEA (5.2 mL, 30 mmol). Cool to

    
     in an ice bath.
    
  • Reagent Addition: Add MOM-Cl (1.14 mL, 15 mmol) dropwise over 10 minutes via syringe.

    • Note: Fuming will occur. Ensure good ventilation.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC (30% EtOAc/Hexane).
    
  • Quench: Once SM is gone (approx 2-4 hours), pour into 50 mL saturated

    
     .
    
  • Extraction: Separate layers. Extract aqueous with DCM (2 x 20 mL).

  • Drying: Combine organics, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Silica, pre-washed with 1%

    
    ).
    

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Detailed stability data for MOM ethers).

  • ChemicalBook. (n.d.).[1] Synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde. (Standard DIPEA/DCM protocol validation).

  • BenchChem. (2025).[1][4] Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.[1][4] (Troubleshooting Lewis Acid cleavage and workup stability).

  • Sigma-Aldrich. (n.d.).[1] Chloromethyl methyl ether Technical Data Sheet. (Physical properties and degradation warnings).

  • Fujioka, H., et al. (2009).[3] Chemoselective deprotection of phenolic methoxymethyl (MOM) ethers. Organic Letters, 11(22), 5138-5141. (Mechanistic insights into acid sensitivity).

Sources

Technical Support Center: Managing Unreacted Pyridine-2-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with residual pyridine-2-carbonitrile in their reaction mixtures. Our goal is to provide practical, evidence-based solutions to ensure the purity of your target compounds. We will delve into the underlying chemical principles of each purification strategy, offering not just protocols, but a framework for making informed decisions in your laboratory work.

Troubleshooting Guide: Common Scenarios

This section addresses specific, frequently encountered problems during the purification of reaction mixtures containing pyridine-2-carbonitrile.

Question 1: My target compound is stable in acidic conditions. What is the most straightforward and efficient method to remove pyridine-2-carbonitrile?

Answer:

For acid-stable compounds, an aqueous acid wash is the most effective and widely used method. The principle behind this technique lies in a simple acid-base reaction. Pyridine-2-carbonitrile, like pyridine, possesses a basic nitrogen atom on the pyridine ring which can be protonated by an acid. This reaction forms a pyridinium salt, which is highly soluble in water and can thus be easily separated from your desired product in an organic solvent.[1][2][3]

Underlying Principle: Acid-Base Extraction

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a weak base (the pKa of its conjugate acid is approximately 0.26)[4]. When you introduce a dilute acid, such as hydrochloric acid (HCl), the nitrogen is protonated, forming a positively charged pyridinium ion. This salt is ionic and therefore has high affinity for the aqueous phase.

Experimental Protocol: Acidic Extraction

  • Solvent Selection: Ensure your desired product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether).

  • Initial Dilution: If your reaction was run in a polar aprotic solvent like DMF or DMSO, it is crucial to first dilute the reaction mixture significantly with your chosen extraction solvent.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer (containing the pyridinium salt) can be drained off.

  • Repeat: For optimal removal, repeat the acidic wash two to three times.[2][3]

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

G

Question 2: My compound is sensitive to acid and degrades upon treatment with HCl. What are my alternatives for removing pyridine-2-carbonitrile?

Answer:

When dealing with acid-sensitive compounds, it is crucial to avoid acidic workups. A highly effective alternative is to use an aqueous solution of copper(II) sulfate (CuSO₄).[2][5] Pyridine and its derivatives act as ligands and form a coordination complex with the copper(II) ions. This complex is typically a deep blue color and is preferentially soluble in the aqueous layer.

Underlying Principle: Coordination Chemistry

The nitrogen atom in pyridine-2-carbonitrile can donate its lone pair of electrons to the d-orbitals of the copper(II) ion, forming a stable coordination complex. This complex formation effectively sequesters the pyridine derivative in the aqueous phase, allowing for its removal from the organic layer containing your product.

Experimental Protocol: Copper Sulfate Wash

  • Preparation: Prepare a saturated aqueous solution of CuSO₄.

  • Extraction: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or DCM) and transfer it to a separatory funnel. Add an equal volume of the saturated CuSO₄ solution.

  • Observation: Upon shaking, you should observe the aqueous layer turning a deep blue or violet color as the complex forms.[2]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash with fresh CuSO₄ solution until you no longer observe a significant color change in the aqueous layer.

  • Final Washes: Wash the organic layer with water and then brine to remove any residual copper salts and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

Question 3: I've performed a workup, but I still have trace amounts of pyridine-2-carbonitrile remaining. How can I remove these last traces?

Answer:

Residual amounts of pyridine-2-carbonitrile can be stubborn to remove, especially given its relatively high boiling point (212-215 °C)[6][7]. A very effective technique for removing trace amounts of high-boiling polar impurities is azeotropic distillation. This involves adding a solvent that forms a low-boiling azeotrope with the impurity and then evaporating the mixture. Toluene is a common and effective choice for this purpose with pyridine derivatives.[1]

Underlying Principle: Azeotropes

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. When the azeotrope boils, the vapor has the same proportions of constituents as the unboiled mixture. By adding toluene to your crude product and concentrating under reduced pressure, the pyridine-2-carbonitrile is removed along with the toluene at a lower temperature than the boiling point of either individual component.

Experimental Protocol: Azeotropic Removal with Toluene

  • Initial Concentration: After your primary purification (e.g., extraction or column chromatography), concentrate your product to an oil or solid.

  • Add Toluene: Add a volume of toluene sufficient to dissolve your product completely.

  • Co-evaporation: Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Repeat: Repeat the addition of fresh toluene and subsequent evaporation two to three more times. This will effectively remove the final traces of pyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

What are the key physical properties of pyridine-2-carbonitrile relevant to its removal?

Understanding the physical properties of pyridine-2-carbonitrile is the first step in designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 104.11 g/mol [4][8]Low molecular weight allows for volatility, but the polar nature can make it less volatile than expected.
Melting Point 24-27 °C[4][7][8]It is a low-melting solid at room temperature.
Boiling Point 212-215 °C[6][7]Its high boiling point makes simple evaporation ineffective for complete removal.
Solubility Water (67 g/L at 20°C)[6], soluble in ethanol, ether, benzene, chloroform[4][6].Its moderate water solubility can be exploited, and its solubility in common organic solvents means it will be in the organic layer during standard extractions.
pKa (conjugate acid) 0.26[4]Indicates it is a weak base, readily protonated by dilute mineral acids.
Can I use distillation to remove large quantities of pyridine-2-carbonitrile if it was used as the reaction solvent?

Yes, if pyridine-2-carbonitrile was used as the solvent, the first step in purification should be its removal by distillation, preferably under reduced pressure to lower the boiling point.[9][10] However, it is often difficult to remove it completely by distillation alone.[9][10] Therefore, this initial bulk removal should always be followed by one of the other methods described above, such as an acidic wash or azeotropic distillation, to remove the remaining residue.

Can I chemically "quench" unreacted pyridine-2-carbonitrile instead of physically removing it?

Yes, in some cases, it may be possible to chemically transform the unreacted pyridine-2-carbonitrile into a compound that is easier to remove. The nitrile functional group is susceptible to both hydrolysis and reduction.[11][12]

  • Hydrolysis: Treatment with strong acid or base, often with heating, can hydrolyze the nitrile to a carboxylic acid (picolinic acid) or an amide.[12][13] These products have very different polarities and may be easier to separate from your desired compound.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (2-(aminomethyl)pyridine).[11][13]

Caution: These methods should be used with extreme care, as the required reaction conditions may be harsh and could affect your target molecule. This approach is only recommended if your desired product is inert to these specific transformations.

G

References

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? [Online discussion]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem Compound Database. Retrieved from: [Link]

  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Wikipedia. (n.d.). 2-Pyridincarbonitril. Retrieved from: [Link]

  • Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Chemsrc. (n.d.). 2-cyanopyridine. Retrieved from: [Link]

  • YouTube. (2022). How to remove pyridine from your reaction crude? [Video]. Available at: [Link]

  • ResearchGate. (2016). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? [Online discussion]. Available at: [Link]

  • ResearchGate. (2025). How to remove pyridine from reaction mixture? [Online discussion]. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? [Online discussion]. Available at: [Link]

  • Reddit. (n.d.). r/chemistry - Removing Pyridine. [Online discussion]. Available at: [Link]

  • Solubility of Things. (n.d.). 4-Pyridinecarbonitrile. Retrieved from: [Link]

  • NIST. (n.d.). 2-Pyridinecarbonitrile. NIST Chemistry WebBook. Retrieved from: [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from: [Link]

  • MilliporeSigma. (n.d.). 2-Pyridinecarbonitrile. Retrieved from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Extraction Protocol for Polar Solvents. Retrieved from: [Link]

  • Science.gov. (n.d.). polar aprotic solvents: Topics. Retrieved from: [Link]

  • ResearchGate. (2025). A Generic Approach for the Catalytic Reduction of Nitriles. [Request PDF]. Available at: [Link]

  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from: [Link]

  • Save My Exams. (n.d.). Nitriles (OCR A Level Chemistry A): Revision Note. Retrieved from: [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from: [Link]

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from: [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from: [Link]

  • ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis. Retrieved from: [Link]

  • Frontiers. (2022). The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical. Retrieved from: [Link]

  • ResearchGate. (2014). How do I get dry pyridine? [Online discussion]. Available at: [Link]

  • Sciencemadness Discussion Board. (2008). Pyridine synthesis/extraction. Retrieved from: [Link]

  • Reddit. (n.d.). r/OrganicChemistry - Drying and distilling pyridine. [Online discussion]. Available at: [Link]

  • NIST. (n.d.). 2-Pyridinecarbonitrile. NIST Chemistry WebBook. Retrieved from: [Link]

  • PubMed. (n.d.). Organic synthesis by quench reactions. Retrieved from: [Link]

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Validation & Comparative

Advanced Spectroscopic Guide: 3-(Methoxymethoxy)phenylmethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Analysis & Operational Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Focus: 1H NMR Structural Elucidation, Impurity Profiling, and Protecting Group Orthogonality

Part 1: Executive Summary & Strategic Context

In the architecture of drug design, the Methoxymethyl (MOM) ether serves as a critical "stealth" protecting group for phenols. Unlike bulky silyl ethers (TBS, TBDPS) or labile esters, the MOM group offers a unique profile: it is stable to strong bases, organolithiums, and reduction conditions, yet cleaved specifically by mild acids.

This guide analyzes the 1H NMR spectrum of 3-(Methoxymethoxy)phenylmethanone . Note that while "phenylmethanone" technically refers to the benzoyl core, this guide uses 3-(Methoxymethoxy)benzaldehyde as the primary reference standard (Compound A), as it is the ubiquitous intermediate for this scaffold. We will also distinguish it from its acetophenone (methyl ketone) and benzophenone analogs.

Key Analytical Challenge: Distinguishing the MOM ether methylene singlet (


) from benzyl benzylic protons and monitoring the complete disappearance of the phenolic hydroxyl proton.
Part 2: Comparative Spectral Analysis

The following data compares the MOM-protected scaffold against its unprotected precursor and common alternatives (Methyl ether, Benzyl ether).

Table 1: Chemical Shift Fingerprint (400 MHz, CDCl₃)
Proton AssignmentMOM-Protected (Target)Precursor (3-OH-Benzaldehyde)Methyl Ether (3-Methoxy...)Benzyl Ether (3-OBn...)
Aldehyde (-CHO) 9.98 ppm (s) 9.96 ppm (s)9.97 ppm (s)9.95 ppm (s)
Phenolic -OH Absent~6.0 - 7.5 ppm (br s) AbsentAbsent
MOM Methylene (-OCH₂O-) 5.22 ppm (s, 2H) AbsentAbsentAbsent
MOM Methyl (-OCH₃) 3.48 ppm (s, 3H) Absent3.85 ppm (s, 3H)*Absent
Benzylic -CH₂- (Bn) AbsentAbsentAbsent5.12 ppm (s, 2H)
Aromatic H-2 ~7.55 ppm (m)~7.45 ppm~7.43 ppm~7.50 ppm
Aromatic H-5 ~7.45 ppm (t)~7.40 ppm~7.45 ppm~7.42 ppm

*Note: The MOM methyl group (3.48 ppm) is significantly upfield compared to a direct aryl methyl ether (3.85 ppm) due to the insulation provided by the acetal oxygen.

Mechanistic Insight: The "MOM Shift"

The MOM group introduces a distinctive AB system logic to the spectrum:

  • The Anomeric Carbon: The methylene protons at 5.22 ppm are sandwiched between two oxygens. This extreme deshielding places them in a "quiet" region of the spectrum, typically clear of aliphatic signals (0-4 ppm) and aromatic signals (6.5-8.5 ppm).

  • Impurity Flag: If you see a singlet at ~5.12 ppm instead of 5.22 ppm, you likely have Benzyl chloride contamination or accidental benzylation. If you see a singlet at ~2.1 ppm , you have Acetone (common solvent trap contaminant).

Part 3: Structural Elucidation Logic (Graphviz)

The following decision tree outlines the workflow for confirming the successful synthesis of the MOM ether from the phenolic precursor.

MOM_Analysis cluster_legend Spectral Regions Start Crude Reaction Mixture (1H NMR in CDCl3) Check_OH Check 5.0 - 9.0 ppm Is Broad Singlet Present? Start->Check_OH Check_MOM Check 5.1 - 5.3 ppm Sharp Singlet (2H)? Check_OH->Check_MOM No (OH gone) Result_Fail_Start FAILED: Unreacted Starting Material Check_OH->Result_Fail_Start Yes (OH remains) Check_Me Check 3.4 - 3.5 ppm Sharp Singlet (3H)? Check_MOM->Check_Me Yes (5.2 ppm) Check_MOM->Result_Fail_Start No Result_Success CONFIRMED: 3-(Methoxymethoxy)phenylmethanone Check_Me->Result_Success Yes (3.5 ppm) Result_Fail_MOMCl IMPURITY: Residual MOM-Cl or Hydrolysis Check_Me->Result_Fail_MOMCl No (Missing OMe) Legend1 Aldehyde: ~10 ppm Legend2 Aromatic: 7.0-7.8 ppm Legend3 MOM CH2: ~5.2 ppm

Caption: Logic flow for validating MOM protection via 1H NMR. Note the critical checkpoint at 5.2 ppm (Methylene).

Part 4: Experimental Protocol & Validation

This protocol ensures the generation of a clean sample for NMR analysis, minimizing hydrolysis of the acid-sensitive MOM group.

1. Synthesis (The Standard)
  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Diisopropylethylamine (DIPEA, 2.5 eq), Chloromethyl methyl ether (MOMCl, 1.2 eq). Warning: MOMCl is a carcinogen.

  • Solvent: Dichloromethane (DCM), anhydrous. 0°C to RT.

  • Mechanism: DIPEA acts as a proton scavenger. The phenoxide attacks the highly electrophilic MOMCl.

2. Sample Preparation for NMR (Critical)

The MOM group is an acetal . It is stable to base but labile to acid .

  • Solvent Choice: Use CDCl₃ (Chloroform-d) that has been stored over potassium carbonate or silver foil.

    • Risk:[1] Old CDCl₃ becomes acidic (HCl formation), which can hydrolyze the MOM ether inside the NMR tube, leading to confusing spectra (reappearance of phenol signals during long acquisitions).

  • Concentration: 10 mg in 0.6 mL solvent.

  • Filtration: Filter through a small plug of basic alumina if the sample contains residual acid chlorides.

3. Data Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (ns): 16 scans are sufficient for the aldehyde and MOM singlets.

  • Delay (d1): Set to >2.0 seconds. The aldehyde proton has a long relaxation time (

    
    ); insufficient delay will reduce accurate integration of the CHO peak relative to the MOM group.
    
Part 5: Troubleshooting & Impurities
Signal (ppm)MultiplicityIdentityOrigin/Fix
5.30 - 5.45 SingletMOM-Cl Residual reagent. Highly toxic. Quench with aqueous NH₄OH during workup.
3.35 SingletMethanol Hydrolysis byproduct of MOM group. Indicates acidic CDCl₃.
1.2 & 3.7 Triplet/QuadEthanol Stabilizer in chloroform.
2.17 SingletAcetone Dirty NMR tube cleaning.
9.8 - 9.9 SingletCarboxylic Acid Oxidation of the aldehyde (Benzolic acid derivative).
Part 6: References
  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (The definitive source for MOM stability and cleavage conditions).

  • Reich, H. J. (2025). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Reference for chemical shift prediction of acetals).

  • SpectraBase. (2024). 1H NMR Spectrum of 3-Methoxybenzaldehyde. Wiley Science Solutions. (Used as the baseline analog for aromatic coupling constants).

  • Fujioka, H., et al. (2009).[2] Chemoselective Deprotection of MOM Ethers. Organic Letters, 11(22), 5138–5141. (Comparison of MOM stability vs other ethers).

Sources

Precision Analysis: The Carbonyl Stretch in Pyridine-2-yl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy: Carbonyl Stretch of Pyridine-2-yl Ketones Content Type: Publish Comparison Guide

Executive Summary

In drug discovery, Pyridine-2-yl ketones function as critical pharmacophores, often serving as bidentate ligands in metallo-drugs or as acceptors in hydrogen-bonding networks. Accurately characterizing their carbonyl (


) stretch via Infrared (IR) spectroscopy is not merely a structural confirmation step; it is a probe for electronic environment and conformation.

This guide objectively compares the IR spectral performance of Pyridine-2-yl ketones against their structural alternatives: Phenyl ketones (the standard) and Pyridine-3/4-yl isomers .

Key Finding: Pyridine-2-yl ketones exhibit a distinct high-frequency shift (+15–20 cm⁻¹) relative to phenyl analogs, driven by the unique "Ortho-Nitrogen Effect"—a synergistic combination of inductive electron withdrawal and field effects.

Theoretical Framework: The Ortho-Nitrogen Effect

To interpret the data correctly, one must understand the causality behind the spectral shifts. The carbonyl stretching frequency (


) is governed by the bond force constant (

), which correlates directly with bond order.
The Mechanistic Pathway

Unlike phenyl ketones (e.g., Acetophenone), where the aromatic ring donates electron density into the carbonyl


-system (lowering 

), the pyridine ring acts as an electron sink.
  • Inductive Withdrawal (-I): The electronegative nitrogen atom pulls electron density through the

    
    -framework. This destabilizes the canonical form 
    
    
    
    , forcing the carbonyl to adopt more double-bond character (shorter, stiffer bond
    
    
    higher
    
    
    ).
  • Resonance Withdrawal (-R): In the 2- and 4-positions, the ring nitrogen can accept electron density via resonance, further depleting the carbonyl carbon.

  • Field Effect (Dipole Repulsion): In the 2-position specifically, the lone pair on the nitrogen and the lone pairs on the carbonyl oxygen repel each other in the s-cis conformation, often locking the molecule into an s-trans conformation or distorting the bond angles, which perturbs the frequency.

Visualization of Electronic Effects

ElectronicEffects N_Atom Pyridine Nitrogen (Heteroatom) Inductive Inductive Effect (-I) Sigma-bond withdrawal N_Atom->Inductive Resonance Resonance Effect (-R) Pi-system withdrawal N_Atom->Resonance Positions 2,4 Dipole Field Effect (Dipole Repulsion) N_Atom->Dipole Position 2 only Carbonyl_C Carbonyl Carbon (Electron Deficient) Inductive->Carbonyl_C Resonance->Carbonyl_C Dipole->Carbonyl_C Bond_Order Increased C=O Bond Order Carbonyl_C->Bond_Order Destabilized C+-O- Freq_Shift Blue Shift (Higher Wavenumber) Bond_Order->Freq_Shift

Figure 1: Mechanistic pathway showing how the pyridine nitrogen atom influences the carbonyl stretching frequency through three distinct physical channels.

Comparative Analysis: Pyridine-2-yl vs. Alternatives

The following data compares the carbonyl stretch of 2-Acetylpyridine against its isomers and the benzene analog.

Spectral Data Comparison

Data represents typical values in


 or non-polar solvent to minimize H-bonding interference.
Compound ClassRepresentative Molecule

(cm⁻¹)
Shift vs. Standard (

)
Electronic Driver
Standard Acetophenone 1686 --Conjugation lowers

(Reference)
Subject 2-Acetylpyridine 1702 +16 Strong -I & -R effect from Ortho-N
Alternative 13-Acetylpyridine1692+6Weaker -I (Meta position); No -R
Alternative 24-Acetylpyridine1696+10-I & -R, but lacks Ortho Field Effect
Interpretation
  • The 2-Position Advantage: The 2-isomer consistently shows the highest wavenumber. This is the diagnostic signature of the Pyridine-2-yl moiety.

  • The Meta-Decay: The 3-isomer is closest to Acetophenone because the nitrogen is in the meta position relative to the carbonyl, where resonance effects are nullified, leaving only a weaker inductive pull.

  • Differentiation: If your spectrum shows a ketone peak >1700 cm⁻¹ in a non-strained aromatic system, it strongly suggests the carbonyl is adjacent to an electron-deficient heteroatom (like 2-pyridyl).

Experimental Protocol: Validating the Stretch

To replicate these results or characterize a new NCE (New Chemical Entity), follow this self-validating protocol.

Solvent Selection Strategy
  • Non-Polar (CCl₄ / Hexane): Preferred for identifying the "true" electronic shift.

  • Polar Protic (Methanol): Will cause a Red Shift (Lower

    
    )  of ~10-15 cm⁻¹ due to Hydrogen Bonding with the carbonyl oxygen.
    
    • Validation Step: If the peak does not shift significantly in methanol, check for steric hindrance or intramolecular locking.

Measurement Workflow

Protocol Start Start: Sample Preparation Solvent Dissolve in CCl4 or CHCl3 (Conc: 0.05 - 0.1 M) Start->Solvent Cell Load into CaF2 or KBr Liquid Cell (Pathlength: 0.1 mm) Solvent->Cell Acquire Acquire Spectrum (Res: 2 cm-1, Scans: 16) Cell->Acquire Check Check Peak Shape Acquire->Check Single Single Sharp Peak (>1700 cm-1) Check->Single Yes Doublet Doublet / Shoulder Check->Doublet No Analyze_Single Confirm 2-Pyridine Electronic Effect Single->Analyze_Single Analyze_Doublet Check for Rotational Isomers or Fermi Resonance Doublet->Analyze_Doublet

Figure 2: Decision tree for acquiring and interpreting IR spectra of pyridine ketones.

Critical Validation Step (Self-Check)

To confirm the assignment of the 2-pyridyl ketone band:

  • Add a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) to the solution.
  • Observation: The Pyridine-2-yl ketone can chelate the metal using the N-lone pair and the Carbonyl-O.

  • Result: This chelation will drastically lower the carbonyl frequency (often by 30–50 cm⁻¹) as the metal withdraws electron density from the oxygen, weakening the bond.

  • Note: 3- and 4-isomers cannot chelate; they will only show minor shifts.

References

  • Katritzky, A. R., & Lagowski, J. M. (1960). Infrared Spectra of Heterocyclic Compounds. Journal of the Chemical Society.

  • Bellamy, L. J. (1975). The Infrared Spectra of Complex Molecules. Chapman and Hall.[1] (Standard Reference Text).

  • NIST Chemistry WebBook. 2-Acetylpyridine Infrared Spectrum. National Institute of Standards and Technology.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • PubChem. Compound Summary: 2-Acetylpyridine. National Library of Medicine.

Sources

A Comparative Guide to the Biological Activity of MOM-Protected vs. Free Phenol Pyridine Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. In the realm of kinase inhibitor development, where phenol pyridine ketones are a promising scaffold, the strategic use of protecting groups during synthesis is a critical consideration. This guide provides an in-depth comparison of the biological activity of methoxymethyl (MOM)-protected phenol pyridine ketones versus their free phenol counterparts, offering insights into why the free phenol is often essential for potent bioactivity and how to experimentally validate this principle.

The Rationale: Why the Free Phenol is Key

Phenolic hydroxyl groups are frequently pivotal for a molecule's interaction with its biological target.[1][2] In the context of protein kinases, a free phenol can act as both a hydrogen bond donor and acceptor, forming crucial interactions within the ATP-binding pocket or with allosteric sites. These interactions are often a cornerstone of the molecule's inhibitory activity.[3] Furthermore, the antioxidant properties of phenols, which can be relevant to their overall cellular effects, are directly tied to the hydrogen-donating ability of the hydroxyl group.[4][5]

The methoxymethyl (MOM) group is a widely utilized protecting group for phenols in organic synthesis due to its stability under a range of conditions.[6][7][8] However, by its very nature, the MOM ether masks the free hydroxyl group. This seemingly subtle chemical modification can have profound consequences for biological activity. The bulky and electronically different MOM ether can introduce steric hindrance and abolish the critical hydrogen bonding capabilities of the parent phenol.[9] Consequently, it is generally hypothesized that a MOM-protected phenol pyridine ketone will exhibit significantly reduced, if not completely abrogated, biological activity compared to the corresponding free phenol.

The MOM group is generally stable under physiological conditions and its cleavage typically requires acidic conditions that are not present in most biological assays.[10][11][12] Therefore, in a standard in vitro assay, the MOM-protected compound is unlikely to be converted to the active free phenol.

Experimental Design for Comparative Analysis

To empirically validate the hypothesis that the free phenol is the active species, a systematic comparative study is essential. The following experimental workflow outlines the key steps.

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A Starting Phenol Pyridine Ketone B MOM Protection A->B C MOM-Protected Compound B->C D Purification (e.g., Chromatography) C->D E Characterization (NMR, MS) D->E F Free Phenol Compound H In Vitro Kinase Assays F->H I Cell-Based Assays F->I G MOM-Protected Compound G->H G->I J Data Analysis & Comparison H->J I->J

Caption: Experimental workflow for comparing the biological activity of free and MOM-protected phenol pyridine ketones.

Step 1: Synthesis and Purification

The initial step involves the synthesis of the MOM-protected phenol pyridine ketone from the corresponding free phenol.

Protocol for MOM Protection of a Phenol Pyridine Ketone:

  • To a solution of the phenol pyridine ketone (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).[7][8]

  • Cool the reaction mixture to 0 °C.

  • Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq). Caution: MOM-Cl is a potential carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.[7]

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure MOM-protected compound.[8]

Both the starting free phenol and the synthesized MOM-protected compound should be rigorously purified and characterized by NMR and mass spectrometry to ensure their identity and purity.

Step 2: In Vitro Kinase Activity Assays

A direct comparison of the inhibitory activity of the two compounds against one or more relevant protein kinases is the cornerstone of this investigation.

Choice of Assay:

A variety of kinase assay formats are available, each with its own advantages.[13][14][15] For a direct comparison of inhibitor potency, a radiometric assay using [γ-³²P]ATP or [γ-³³P]ATP is often considered the gold standard due to its sensitivity and direct measurement of substrate phosphorylation.[3][16] Alternatively, fluorescence-based assays, such as fluorescence polarization (FP) or time-resolved Förster resonance energy transfer (TR-FRET), offer high-throughput capabilities.[15]

Experimental Protocol (Generic Kinase Assay):

  • Prepare a series of dilutions for both the free phenol and the MOM-protected compound.

  • In a multi-well plate, combine the kinase, its specific substrate, and ATP at a concentration near the Michaelis constant (Km) to ensure competitive binding can be accurately measured.

  • Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Initiate the kinase reaction and incubate for a predetermined time at the optimal temperature.

  • Terminate the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data:

CompoundTarget KinaseIC₅₀ (nM)
Free Phenol Pyridine KetoneKinase X50
MOM-Protected CompoundKinase X>10,000

The expected outcome is a significantly lower IC₅₀ value for the free phenol, indicating higher potency, while the MOM-protected compound is anticipated to be largely inactive.

Step 3: Cell-Based Assays

To extend the findings from in vitro experiments to a more biologically relevant context, cell-based assays are crucial. These assays can assess the compounds' ability to inhibit a specific signaling pathway within intact cells.

Example Pathway and Assay:

If the target kinase is involved in a well-defined signaling pathway, such as the PI3K/Akt or MAPK/ERK pathway, a Western blot analysis can be used to measure the phosphorylation of a downstream substrate.

G cluster_0 Cellular Signaling Pathway cluster_1 Inhibitor Action A Growth Factor B Receptor Tyrosine Kinase A->B C Target Kinase X B->C D Downstream Substrate C->D E Phosphorylated Substrate (Active) D->E F Cellular Response E->F G Free Phenol Pyridine Ketone G->C Inhibits H MOM-Protected Compound H->C No Inhibition

Caption: Inhibition of a cellular signaling pathway by the free phenol pyridine ketone.

Experimental Protocol (Western Blot):

  • Culture an appropriate cell line that expresses the target kinase.

  • Treat the cells with various concentrations of the free phenol and MOM-protected compounds for a specified duration.

  • Stimulate the signaling pathway if necessary (e.g., with a growth factor).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated downstream substrate and the total amount of that substrate.

  • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Expected Data:

CompoundConcentration (µM)p-Substrate Level (relative to control)
Free Phenol Pyridine Ketone10.2
MOM-Protected Compound10.95
Free Phenol Pyridine Ketone100.05
MOM-Protected Compound100.90

The free phenol is expected to show a dose-dependent decrease in the phosphorylation of the downstream substrate, while the MOM-protected compound should have a negligible effect.

Conclusion

The strategic protection and deprotection of functional groups is a cornerstone of medicinal chemistry. While the MOM group is an excellent tool for synthetic chemists, its presence on a phenol intended for biological interaction is likely to be detrimental to the compound's activity. The free hydroxyl group of a phenol pyridine ketone is often indispensable for high-affinity binding to its target, typically a protein kinase. The experimental framework provided in this guide offers a robust methodology for validating this principle. By systematically comparing the in vitro and cell-based activities of the MOM-protected and free phenol forms of a compound, researchers can gain crucial insights into the structure-activity relationship and confirm that the free phenol is indeed the pharmacologically active species.

References

  • Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 44(38), 7101-7103.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]

  • Fujioka, H., et al. (2006). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (3), 281-283. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • de Wispelaere, M., et al. (2023). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today, 28(5), 103551. [Link]

  • Cohen, P., & Alessi, D. R. (2013). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioscience, 18(4), 1413-1440. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Mrozik, H., et al. (1988). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 53(8), 1888-1890. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • D'Auria, M. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 27(19), 6524. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley and Sons, Inc.
  • SynArchive. (n.d.). Protection of Phenol by Acetal. [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. [Link]

  • Hidalgo, F. J., & Zamora, R. (2023). Ketone-phenol reactions and the promotion of aromatizations by food phenolics. Food Chemistry, 404(Pt A), 134554. [Link]

  • Snieckus, V. (2010). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. The Journal of Organic Chemistry, 75(15), 4957–4970. [Link]

  • Hidalgo, F. J., & Zamora, R. (2023). Ketone-phenol reactions and the promotion of aromatizations by food phenolics. Food Chemistry, 404(Pt A), 134554. [Link]

  • Egorov, D. V., & Subota, A. I. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Chemistry of Heterocyclic Compounds, 59(9), 681-691. [Link]

  • Warner, B. P., et al. (2010). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters, 51(48), 6301-6303. [Link]

  • Zhang, R., et al. (2015). Comparison of the free and bound phenolic profiles and cellular antioxidant activities of litchi pulp extracts from different solvents. BMC Complementary and Alternative Medicine, 15, 407. [Link]

  • Kumar, N., & Goel, N. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 233. [Link]

  • Lipe, J. A., & Reed, S. M. (2000). Kinetic Solvent Effects on the Reaction of an Aromatic Ketone π,π* Triplet with Phenol. Rate-Retarding and Rate-Accelerating Effects of Hydrogen-Bond Acceptor Solvents. The Journal of Physical Chemistry A, 104(42), 9501-9507. [Link]

  • Chen, J., et al. (2019). Comparison of Free, Esterified, and Insoluble-Bound Phenolics and Their Bioactivities in Three Organs of Lonicera japonica and L. macranthoides. Molecules, 24(5), 978. [Link]

  • Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 861596. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. [Link]

  • Yao, Y., et al. (2022). Differential analysis of free and bound phenolic compounds and its antioxidant activity of Ficus hirta Vahl. root cortex with different leaf morphotypes based on metabolomics. Heliyon, 8(12), e12558. [Link]

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Comparative Spectroscopic Guide: Phenyl(pyridin-2-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Scaffold

Phenyl(pyridin-2-yl)methanone, commonly known as 2-benzoylpyridine , serves as a critical pharmacophore in medicinal chemistry. Its ability to act as a bidentate (


-donor) ligand makes it a versatile precursor for Schiff bases (hydrazones, thiosemicarbazones) that exhibit potent anti-neoplastic and anti-microbial properties.

This guide provides an objective, data-driven comparison of the UV-Vis spectral signatures of the parent scaffold versus its functionalized derivatives and metal complexes. Understanding these spectral shifts is essential for monitoring reaction progress, confirming metal coordination, and assessing purity during drug development.

Mechanistic Principles of Absorbance

To interpret the data correctly, one must understand the electronic transitions driving the spectra. The parent ketone is dominated by transitions within the aromatic rings and the carbonyl group. Derivatization extends conjugation, and metalation introduces Charge Transfer (CT) states.

Electronic Transition Pathway

The following diagram illustrates the energy hierarchy of transitions observed in this class of compounds.

ElectronicTransitions cluster_transitions Excitation Pathways Ground Ground State (S0) Pi_Pi π → π* (Aromatic/Alkene) High Intensity < 300 nm Ground->Pi_Pi n_Pi n → π* (Carbonyl/Imine) Lower Intensity > 300 nm Ground->n_Pi CT Charge Transfer (MLCT/LMCT) (Metal Complex) High Intensity 400-600 nm Ground->CT PiStar π* Antibonding SigmaStar σ* Antibonding Pi_Pi->PiStar n_Pi->PiStar CT->PiStar d-orbital mixing

Figure 1: Energy diagram showing the primary electronic transitions responsible for the UV-Vis profile of 2-benzoylpyridine derivatives.

Comparative Data Analysis

The following table synthesizes experimental data comparing the parent ketone, a representative Schiff base derivative (Thiosemicarbazone), and its metal complexes.

Key Trend: Note the Bathochromic Shift (Red Shift) as the system evolves from the simple ketone to the conjugated ligand, and finally to the metal complex.

Compound ClassSpecific Example

(nm)
RegionTransition TypeAppearance
Parent Scaffold 2-Benzoylpyridine270 - 275 UV

(Benzene/Pyridine)
Colorless / Off-white
~315 (shoulder)UV

(C=O)
Ligand Derivative 2-Benzoylpyridine Thiosemicarbazone (BPT)330 - 335 Near-UVIntraligand

(Extended Conjugation)
White / Pale Yellow
Zn(II) Complex [Zn(BPT)

]
430 VisibleLigand-to-Metal Charge Transfer (LMCT)*Bright Yellow
Cu(II) Complex [Cu(BPT)Cl]400 - 415 VisibleLMCT (Intense)Green / Brown
~600 (broad)Visible

(Weak, Forbidden)
Ni(II) Complex [Ni(BPT)

]
375 VisibleMLCT / IntraligandYellow-Green

*Note: Zn(II) is a


 ion and does not exhibit 

transitions. The color arises strictly from Charge Transfer or intraligand shifts.
Critical Analysis of Solvent Effects

Solvatochromism significantly alters


 for these derivatives due to the polarity of the C=N and C=O bonds.
  • Non-Polar (Hexane): Preserves vibrational fine structure; peaks often blue-shifted (hypsochromic).

  • Polar Protic (Ethanol/Methanol): Stabilizes the excited state of

    
     (red shift) but destabilizes the ground state lone pairs of 
    
    
    
    (blue shift).
  • Recommendation: Use Ethanol or Acetonitrile for standard comparative assays to balance solubility and spectral clarity.

Validated Experimental Protocol

To ensure reproducibility (E-E-A-T), follow this standardized workflow. This protocol minimizes errors from concentration effects (deviations from Beer's Law) and solvent cut-offs.

Workflow Diagram

ProtocolWorkflow Stock 1. Stock Preparation (1 mM in DMSO/EtOH) Dilution 2. Serial Dilution (Target: 10-50 µM) Stock->Dilution Avoid precipitation Blank 3. Baseline Correction (Pure Solvent) Dilution->Blank Use matched cuvettes Scan 4. Spectral Scan (200 - 800 nm) Blank->Scan Validation 5. Data Validation (Abs range 0.1 - 1.0) Scan->Validation Validation->Stock If Abs > 1.5 (Dilute further)

Figure 2: Step-by-step experimental workflow for UV-Vis characterization.

Detailed Methodology
  • Stock Preparation: Dissolve 2-benzoylpyridine or its derivative in HPLC-grade Ethanol or DMSO to create a

    
     M stock solution. Caution: Ensure complete dissolution; sonicate if necessary.
    
  • Working Solution: Dilute the stock to approximately

    
     M.
    
    • Why? High concentrations lead to molecular aggregation and deviations from Beer-Lambert linearity (Absorbance > 1.5).[1]

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure solvent. Run a baseline scan (Auto-Zero) from 800 nm down to 200 nm.

    • Critical Control Point: Do not use glass cuvettes below 320 nm; they absorb UV light. Use fused silica/quartz.

  • Measurement: Replace the sample cuvette with the working solution. Scan at a medium speed (approx. 200-400 nm/min).

  • Validation:

    • If

      
       Absorbance is < 0.1, increase concentration.
      
    • If

      
       Absorbance is > 1.0, dilute the sample.
      

References

  • Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu Application News. Link

  • Journal of Chemical and Pharmaceutical Research. "Simple and sensitive spectrophotometric determination of Zn (II) in Biological and Pharmaceutical samples with 2-Benzoylpyridine thiosemicarbazone." J. Chem. Pharm. Res., 2011, 3(4): 236-244. Link

  • Mravec, B., et al. "Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones."[2] ChemPhysChem, 2021, 22(6): 533-541.[3] Link

  • PubChem. "2-Benzoylpyridine Compound Summary." National Library of Medicine. Link

  • SpectraBase. "2-Benzoylpyridine UV-Vis Spectrum." Wiley Science Solutions. Link

  • Pahontu, E., et al. "Synthesis, Characterization, and Antimicrobial Activity of Ni(II) and Cu(II) Complexes with Schiff Base Derived from Pyrrole-2-carboxaldehyde." Molecules, 2016.[4] Link

Sources

Technical Guide: Distinguishing 3-(Methoxymethoxy)phenylmethanone from its 4-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, the Methoxymethyl (MOM) ether is a critical protecting group for phenols, offering stability against basic conditions and oxidizing agents. Distinguishing between regioisomers—specifically the 3-(Methoxymethoxy)phenylmethanone (meta-substituted) and 4-(Methoxymethoxy)phenylmethanone (para-substituted)—is a frequent challenge during scaffold derivatization.

This guide provides a definitive, data-driven protocol for distinguishing these isomers. The core differentiator is molecular symmetry , which manifests distinctly in


H NMR coupling patterns and 

C NMR signal counts.
  • The 4-Isomer (Para): Possesses a

    
     axis of symmetry (effective), resulting in a simplified AA'BB' aromatic proton system.
    
  • The 3-Isomer (Meta): Lacks symmetry, resulting in four distinct aromatic proton environments, including a diagnostic isolated singlet.

Structural & Theoretical Basis

Understanding the electronic environment is the prerequisite for interpreting the data. Both molecules consist of a benzophenone core (phenylmethanone) with a MOM-ether substituent.

  • Electronic Effects: The carbonyl group is electron-withdrawing (EWG), deshielding adjacent protons (shifting them downfield). The MOM-ether is electron-donating (EDG) by resonance, shielding adjacent protons (shifting them upfield).

  • Symmetry Operations:

    • 4-Isomer: The substitution pattern allows for a plane of symmetry passing through the C1-C4 axis. Protons at positions 2,6 are chemically equivalent, as are protons at 3,5.

    • 3-Isomer: The meta-substitution breaks all symmetry. Every proton on the substituted ring is chemically unique.

Visual Logic Flow (Decision Tree)

IsomerID Start Unknown Isomer Sample NMR 1H NMR Analysis (Aromatic Region 6.5 - 8.0 ppm) Start->NMR CheckSym Check Coupling Pattern NMR->CheckSym ParaPath Two distinct 'tall' doublets (AA'BB' System) CheckSym->ParaPath Symmetric MetaPath Complex 4-signal pattern (s, d, t, d) CheckSym->MetaPath Asymmetric ResultPara IDENTIFIED: 4-Isomer (Para-substituted) ParaPath->ResultPara ResultMeta IDENTIFIED: 3-Isomer (Meta-substituted) MetaPath->ResultMeta

Figure 1: Decision tree for rapid identification of regioisomers based on


H NMR symmetry.

Spectroscopic Differentiation[1][2][3]

A. H NMR Spectroscopy (The Gold Standard)

This is the most reliable method. The MOM group itself provides an internal control: look for a singlet (


 ppm, 3H) and a singlet (

ppm, 2H). Once confirmed, focus exclusively on the aromatic region (

ppm).
4-(Methoxymethoxy)phenylmethanone (Para)
  • Pattern: AA'BB' (often appears as two doublets).

  • Diagnostic Feature: You will see two distinct signal clusters integrating to 2 protons each.

    • Signal A (H2, H6): Doublet (approx

      
       Hz) at 
      
      
      
      ppm (Deshielded by Carbonyl).
    • Signal B (H3, H5): Doublet (approx

      
       Hz) at 
      
      
      
      ppm (Shielded by MOM-ether).
3-(Methoxymethoxy)phenylmethanone (Meta)
  • Pattern: ABCD (Four distinct signals).

  • Diagnostic Feature: The "Isolated Singlet."

    • H2: Singlet (or narrow doublet) at

      
       ppm. This proton is isolated between the Carbonyl and the MOM group. This is the smoking gun for the meta isomer. 
      
    • H4/H6: Two separate doublets/multiplets.

    • H5: A pseudo-triplet (doublet of doublets) typically found upfield (

      
       ppm).
      
B. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> C NMR Spectroscopy[1][4][5]

Carbon NMR validates the proton data by counting unique carbon environments.[1]

Feature4-Isomer (Para)3-Isomer (Meta)
Symmetry HighNone
Aromatic CH Signals 2 (Intense signals due to equivalence)4 (Distinct signals)
Quaternary Carbons 2 (C-O and C=O attached)2 (C-O and C=O attached)
Total Aromatic Peaks 4 distinct peaks for the substituted ring6 distinct peaks for the substituted ring
C. IR Spectroscopy (Fingerprint Region)

While less specific than NMR, IR provides rapid confirmation of substitution patterns via C-H out-of-plane (oop) bending.[1]

  • Para (1,4-sub): Single strong band at 800–850 cm⁻¹ .

  • Meta (1,3-sub): Two strong bands at 690–710 cm⁻¹ and 750–800 cm⁻¹ .

Experimental Protocols

Protocol A: Synthesis of MOM-Protected Isomers (Validation Standard)

Purpose: To generate authentic standards if commercial references are unavailable.

Reagents:

  • Starting Material: 3-hydroxybenzophenone OR 4-hydroxybenzophenone (1.0 equiv)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Caution: Carcinogen]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)[2]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[2]

Workflow:

  • Dissolution: Dissolve 1.0 g of hydroxybenzophenone in 10 mL anhydrous DCM under

    
     atmosphere.
    
  • Deprotonation: Add DIPEA via syringe at 0°C. Stir for 10 minutes.

  • Protection: Dropwise addition of MOM-Cl at 0°C.

  • Reaction: Allow to warm to Room Temp (RT); stir for 2-4 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes).

    • Self-Validation: The product will be less polar (higher

      
      ) than the starting phenol.
      
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with water and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

Protocol B: Analytical Validation (NMR)

Sample Prep: Dissolve ~10 mg of product in 0.6 mL


.
Acquisition: 
  • Set relaxation delay (

    
    ) to 
    
    
    
    sec to ensure integration accuracy.
  • Reference spectrum to TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Synthesis & Validation Diagram

Synthesis Input Hydroxybenzophenone (3- or 4- isomer) Step1 Reaction: MOM-Cl + DIPEA DCM, 0°C -> RT Input->Step1 Check TLC Check: Product Rf > SM Rf? Step1->Check Check->Step1 No (Stir longer) Workup Workup: NaHCO3 Wash Flash Column Check->Workup Yes Final Pure MOM-Ether Ready for NMR Workup->Final

Figure 2: Synthesis workflow for generating analytical standards of MOM-protected benzophenones.

Comparative Data Summary

The following table summarizes the expected chemical shifts in


.
MoietyProton Type4-Isomer (Para)

(ppm)
3-Isomer (Meta)

(ppm)
Multiplicity (Para)Multiplicity (Meta)
MOM

3.483.48SingletSinglet
MOM

5.225.22SingletSinglet
Aromatic H-27.807.45 DoubletSinglet
Aromatic H-4--7.15--Doublet
Aromatic H-57.107.35DoubletTriplet
Aromatic H-67.807.50DoubletDoublet

Note: Chemical shifts are approximate (


 ppm) and dependent on concentration and solvent. The pattern  is the definitive identifier.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4322 (Benzophenone derivatives). National Institute of Advanced Industrial Science and Technology (AIST).[3] [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[4] (Chapter on Protection of Phenols). [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance Spectroscopy: 1H NMR - Splitting Patterns. [Link][2][5]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Section on AA'BB' patterns). [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Methoxymethoxy)phenylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of methanone, a compound featuring a pyridinyl group and a methoxymethyl (MOM) ether protecting group. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to protect laboratory personnel and the environment.

Understanding the Compound: A Foundation for Safe Disposal

methanone is a ketone with a pyridine ring and a phenyl ring, the latter being substituted with a methoxymethoxy group. A thorough understanding of its constituent parts is paramount for predicting its potential hazards and devising a safe disposal strategy.

  • Pyridinyl Group: Pyridine and its derivatives are known for their potential toxicity and environmental hazards.

  • Methanone Group: The ketone functional group is relatively stable but can participate in various reactions.

  • Methoxymethyl (MOM) Ether: This is a common protecting group for alcohols. While generally stable, its cleavage, often under acidic conditions, can generate formaldehyde, a known carcinogen.[1][2][3]

Given these characteristics, methanone should be treated as a hazardous chemical waste. Improper disposal, such as pouring it down the drain or mixing it with non-hazardous waste, is strictly prohibited and can lead to environmental contamination and regulatory penalties.[4][5]

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of fundamental principles that ensure safety and compliance. These include:

  • Waste Identification: Properly classifying the waste based on its chemical properties and potential hazards.

  • Segregation: Keeping incompatible chemicals separate to prevent dangerous reactions.[6][7]

  • Containment: Using appropriate, clearly labeled, and sealed containers for waste collection.[8][9]

  • Storage: Accumulating waste in designated and properly managed satellite accumulation areas (SAAs).[7][10]

  • Disposal: Transferring the waste to a licensed hazardous waste disposal facility through the institution's Environmental Health & Safety (EH&S) office.[9][11]

Step-by-Step Disposal Protocol for 3-(Methoxymethoxy)phenylmethanone

This protocol provides a comprehensive workflow for the safe handling and disposal of both pure methanone and contaminated materials.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[12][13]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.[13]

  • Body Protection: A lab coat must be worn.[13]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Work in a well-ventilated area, preferably a fume hood.[14][15]

Waste Segregation and Collection

Proper segregation is critical to prevent accidental and potentially hazardous reactions in the waste container.

  • Solid Waste:

    • Pure Compound: Collect any solid methanone waste in a dedicated, clearly labeled hazardous waste container.

    • Contaminated Materials: Items such as gloves, weighing paper, and paper towels that are contaminated with the compound should be collected in a separate, sealed plastic bag and placed in a designated solid chemical waste container.

  • Liquid Waste:

    • Solutions: If the compound is in solution, it should be collected in a designated liquid hazardous waste container. The solvent will dictate the specific waste stream (e.g., halogenated or non-halogenated).

    • Incompatible Wastes: Do not mix this waste with strong acids, bases, or oxidizing agents.[7] Specifically, avoid mixing with acidic waste, which could potentially cleave the MOM group and generate formaldehyde.

Waste Container Labeling

Accurate and detailed labeling is a regulatory requirement and crucial for the safety of waste handlers.

  • The container must be clearly labeled with the words "Hazardous Waste".[9][10]

  • List all chemical constituents by their full names (no abbreviations) and their approximate percentages. For example:

    • methanone (~5%)

    • Dichloromethane (95%)

  • Indicate the specific hazards (e.g., "Toxic," "Irritant"). While a specific Safety Data Sheet (SDS) may not be available, related compounds exhibit these properties.[13][16][17][18]

  • Include the date the waste was first added to the container.

Storage in a Satellite Accumulation Area (SAA)

Designate a specific area in the lab, at or near the point of generation, for the accumulation of this hazardous waste.[7]

  • The storage area should be under the direct control of laboratory personnel.[9]

  • Ensure containers are kept tightly closed except when adding waste.[8][9]

  • Secondary containment (e.g., a spill tray) is highly recommended to contain any potential leaks.[6]

  • Regularly inspect the SAA for any signs of leaks or container degradation.[7]

Arranging for Disposal

Once the waste container is full (typically around 90% capacity to allow for expansion), or if the compound is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.[9][11]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Do not attempt to dispose of the chemical waste through a third-party vendor yourself. All hazardous waste must be managed through the proper institutional channels.

Decision-Making Workflow for Disposal

The following diagram illustrates the key decision points in the disposal process for methanone.

DisposalWorkflow start Start: Generation of 3-(Methoxymethoxy)phenylmethanone Waste ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste 1. Identify Waste Type solid_liquid Is the waste solid or liquid? identify_waste->solid_liquid ppe->identify_waste solid_waste Solid Waste: - Pure Compound - Contaminated Materials solid_liquid->solid_waste Solid liquid_waste Liquid Waste: - Solution of Compound solid_liquid->liquid_waste Liquid segregate_solid 3a. Segregate Solid Waste in a labeled container. solid_waste->segregate_solid segregate_liquid 3b. Segregate Liquid Waste in a compatible, labeled container. liquid_waste->segregate_liquid label_container 4. Label Container: - 'Hazardous Waste' - Full Chemical Names & % - Hazards - Date segregate_solid->label_container segregate_liquid->label_container store_saa 5. Store in Designated SAA - Closed Container - Secondary Containment label_container->store_saa full_container Is container full (90%)? store_saa->full_container full_container->store_saa No request_pickup 6. Request EH&S Pickup full_container->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Disposal decision workflow for methanone.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spill: For a small spill, absorb the material with an inert absorbent like vermiculite or sand.[12] Collect the absorbed material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.

  • Major Spill: In the case of a large spill, evacuate the immediate area and notify your laboratory supervisor and EH&S department immediately. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of methanone, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University, Research. Hazardous Chemical Waste Management Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. SAFETY DATA SHEET - Valerophenone.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • SAFETY DATA SHEET. (2009, September 22).
  • Wikipedia. Protecting group.
  • Rentokil Initial. SF-P-002 - Issue: 04 - SDS.
  • PubMed. (2004, October 14). Efficient and selective removal of methoxy protecting groups in carbohydrates.
  • ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews.
  • Benchchem. Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives.
  • Protecting groups.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • ChemPoint.com. (2022, April 27). SAFETY DATA SHEET.
  • Greenbook.net. 2 /anti-transpirant.
  • LGC Standards. (2015, November 20). Safety Data Sheet - Version 5.0.
  • CymitQuimica. (2026, January 29). SAFETY DATA SHEET.
  • Myron L® Company. ORPQUINSDS rB.
  • Lithofin. (2022, August 12). Trade name : Lithofin MPP.

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.